Product packaging for Dexomethasone(Cat. No.:)

Dexomethasone

Cat. No.: B14064959
M. Wt: 392.5 g/mol
InChI Key: UREBDLICKHMUKA-FTVYNBIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Dexamethasone's Significance in Biomedical Research

Dexamethasone (B1670325) is a potent, synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant effects. wikipedia.org Its wide-ranging applications in medicine make it a subject of extensive biomedical research. nih.gov The compound is a synthetic pregnane (B1235032) corticosteroid, a derivative of cortisol (hydrocortisone), and is chemically known as 9α-fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione. wikipedia.org It is a stereoisomer of betamethasone (B1666872), differing only in the spatial arrangement of the methyl group at the 16th position. wikipedia.org

The significance of dexamethasone in biomedical research has been particularly highlighted by its use in treating severe respiratory complications associated with COVID-19. ox.ac.uk The RECOVERY (Randomised Evaluation of COVid-19 thERapY) trial, a major UK-based study, found that dexamethasone reduced mortality in hospitalized patients requiring ventilation or oxygen. ox.ac.ukwho.int This finding was hailed as a significant breakthrough in the management of the disease. ox.ac.ukwho.int

Beyond its role in COVID-19, dexamethasone is crucial in the management of various conditions, including rheumatic disorders, skin diseases, severe allergies, asthma, chronic obstructive pulmonary disease (COPD), and certain cancers. wikipedia.orgdrugbank.comchempartner.com It is also used in neurosurgery to manage cerebral edema and in oncology to counteract the side effects of chemotherapy. chempartner.comnih.gov Its versatility is underscored by its inclusion in the World Health Organization's List of Essential Medicines. wikipedia.orgwho.int

Historical Trajectories of Dexamethasone Discovery and Initial Academic Inquiry

The journey to the discovery of dexamethasone is rooted in the broader history of corticosteroid research. In the 1930s, Dr. Philip Hench at the Mayo Clinic observed that patients with inflammatory arthritis experienced relief from their symptoms during jaundice or pregnancy, leading him to hypothesize that the body produces an anti-inflammatory substance under these conditions. mcgill.ca This led to a collaboration with chemist Edward Kendall, who was working on isolating compounds from the adrenal glands. mcgill.ca Their work culminated in the identification of cortisone (B1669442), which proved effective in treating arthritis. mcgill.ca

However, the use of cortisone was associated with significant side effects, prompting a search for synthetic analogues with improved efficacy and fewer adverse effects. mcgill.ca This research led to the synthesis of dexamethasone in 1957 by Philip Showalter Hench. wikipedia.orgwjpmr.com Another synthesis was reported in 1958 by Glen E. Arth and his colleagues at Merck, as well as by Eugene P. Oliveto and his team at Schering Corporation. chempartner.comacs.org Dexamethasone was approved for medical use in 1958. wikipedia.orgdrugbank.com

Initial academic inquiry focused on its potent anti-inflammatory properties. chempartner.com For instance, it was investigated for the treatment of rheumatoid arthritis. nih.gov Joseph Galicich, a neurosurgery resident, pioneered its use in neurosurgery after observing its positive effects on patients who had undergone craniotomy for tumor removal. nih.gov

The synthesis of dexamethasone was a significant achievement in steroid chemistry. chempartner.com A crucial breakthrough in the production of dexamethasone and other corticosteroids was the discovery of diosgenin, a compound found in plants, as a starting material by chemist Russel Marker. mcgill.ca The synthesis process involves a combination of chemical reactions and biotechnology, utilizing enzymes from microorganisms. mcgill.ca

Scope and Objectives of Dexamethasone Research

Current research on dexamethasone continues to explore its therapeutic potential across a wide spectrum of diseases, optimize its use, and further understand its mechanisms of action. A significant area of ongoing research is its application in the treatment of COVID-19. Following the initial findings of the RECOVERY trial, further studies have been initiated to investigate the optimal dosage and duration of dexamethasone treatment in different patient populations. recoverytrial.netwjgnet.com For example, research has explored whether higher doses of dexamethasone could offer additional benefits for patients with severe COVID-19. recoverytrial.net

The immunosuppressive effects of dexamethasone are also a key area of investigation, particularly in the context of emerging cancer immunotherapies. nih.gov Researchers are exploring ways to manage symptomatic edema in neuro-oncology without compromising the efficacy of these modern treatments. nih.gov

Furthermore, research continues to refine the use of dexamethasone in established indications. For example, studies have compared the efficacy of different routes of administration, such as submucosal, intra-masseteric, and intramuscular injections, for managing post-operative complications after dental surgeries. ekb.eg In pediatric medicine, there has been a notable shift towards the use of dexamethasone for asthma exacerbations, driven by research demonstrating its comparable efficacy to other corticosteroids like prednisolone. aap.org

The mechanism of action of dexamethasone is also a subject of ongoing study. It is known to suppress the migration of neutrophils, decrease lymphocyte colony proliferation, and reduce capillary permeability. nih.gov It also inhibits the production of pro-inflammatory cytokines. nih.govmyeloma.org Research aims to further elucidate these pathways to identify new therapeutic targets and applications.

Interactive Data Tables

Dexamethasone Research Milestones

Year Milestone Reference
1930s Dr. Philip Hench observes the anti-inflammatory effects of natural substances in the body. mcgill.ca
1948 Cortisone is identified and used for the treatment of arthritis. mcgill.ca
1957 Dexamethasone is first synthesized by Philip Showalter Hench. wikipedia.orgwjpmr.com
1958 Dexamethasone is approved for medical use. wikipedia.orgdrugbank.com
1958 Glen E. Arth and colleagues at Merck, and Eugene P. Oliveto and his team at Schering, report syntheses of dexamethasone. chempartner.comacs.org
1977 Dexamethasone is included in the WHO Model List of Essential Medicines. who.int

Key Areas of Dexamethasone Research

Research Area Focus Key Findings/Objectives References
COVID-19 Efficacy in severe respiratory complications. Reduced mortality in patients on ventilators or oxygen. Ongoing studies on optimal dosage. ox.ac.ukwho.intrecoverytrial.netwjgnet.com
Neurosurgery Management of cerebral edema. Effective in reducing swelling around brain tumors. Research into use with immunotherapies. nih.gov
Oncology Adjunctive therapy. Counteracts chemotherapy side effects. chempartner.com
Asthma (Pediatric) Treatment of exacerbations. Comparable efficacy to prednisolone, leading to increased use. aap.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FO5 B14064959 Dexomethasone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29FO5

Molecular Weight

392.5 g/mol

IUPAC Name

(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,17?,19-,20-,21-,22-/m0/s1

InChI Key

UREBDLICKHMUKA-FTVYNBIVSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Dexamethasone

Glucocorticoid Receptor (GR) Interactions and Ligand Binding Dynamics

The initiation of dexamethasone's action is its binding to the glucocorticoid receptor, a process that triggers a cascade of intracellular events. patsnap.com

Conformational Changes and Chaperone Dissociation upon Dexamethasone (B1670325) Binding

In its inactive state, the glucocorticoid receptor (GR) resides predominantly in the cytoplasm, as part of a large multi-protein complex. psu.edupnas.org This complex includes heat shock proteins (Hsp90, Hsp70), immunophilins, and other cochaperones that maintain the receptor in a conformation ready for high-affinity ligand binding. psu.edu The binding of dexamethasone to the ligand-binding domain (LBD) of the GR induces a significant conformational change in the receptor. psu.edunih.gov This alteration in shape leads to the dissociation of the chaperone and cochaperone proteins. patsnap.compor-journal.com This unmasking of the receptor is a critical step, revealing nuclear localization signals and enabling its subsequent actions. psu.edu

Single-molecule experiments have provided a granular view of this process, showing that the N-terminal "lid" of the GR's ligand-binding domain opens and closes, and upon dexamethasone binding, the receptor adopts a more stable conformation. pnas.org The synthetic nature of dexamethasone, with its specific chemical modifications, contributes to a higher affinity and a more stable interaction with the GR compared to the endogenous ligand, cortisol. psu.edunih.gov

Nuclear Translocation of the Dexamethasone-GR Complex

Once freed from its chaperone complex, the dexamethasone-bound GR, now an activated ligand-receptor complex, translocates from the cytoplasm into the nucleus. patsnap.compor-journal.comoatext.com This nuclear import is a rapid and active process facilitated by the classical importin pathway, involving interactions with proteins like importin α and importin β, as well as components of the nuclear pore complex such as Nup62. nih.gov Dexamethasone itself promotes this nuclear translocation, and studies have shown that the rate and extent of this movement can be quantified. nih.govthermofisher.com For instance, treatment of cells with dexamethasone leads to a significant accumulation of GR in the nucleus. thermofisher.com Inside the nucleus, the dexamethasone-GR complex can form homodimers, which are crucial for many of its genomic functions. oatext.compnas.org

Genomic Mechanisms of Dexamethasone Action

The primary way dexamethasone exerts its effects is by directly or indirectly regulating the transcription of a wide array of genes. These genomic mechanisms can be broadly categorized into transactivation and transrepression.

Glucocorticoid Response Element (GRE) Binding and Gene Transactivation

One of the fundamental mechanisms of dexamethasone action is the direct binding of the dexamethasone-GR complex to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.comfrontiersin.org GREs are typically palindromic sequences located in the promoter regions of target genes. pnas.org The binding of the GR dimer to these elements initiates the process of transactivation, leading to an increase in the transcription of specific genes. pnas.orgfrontiersin.org This process involves the recruitment of coactivator proteins that facilitate the assembly of the transcriptional machinery, ultimately leading to the synthesis of new proteins. oup.com A notable example of a gene transactivated by dexamethasone is the glucocorticoid-induced leucine (B10760876) zipper (GILZ), which plays a role in mediating some of the anti-inflammatory effects of glucocorticoids. pnas.org

Transrepression of Pro-inflammatory Gene Expression (e.g., NF-κB, AP-1, MAPK, JNK Pathways)

A significant portion of dexamethasone's anti-inflammatory and immunosuppressive power comes from its ability to suppress the expression of pro-inflammatory genes. This is largely achieved through a mechanism called transrepression, where the dexamethasone-GR complex interferes with the activity of other transcription factors without directly binding to DNA in many cases. oup.comsymbiosisonlinepublishing.com

Key transcription factors targeted by this repressive action include Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central regulators of the inflammatory response. esmed.orgashpublications.org The dexamethasone-GR complex can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and activating pro-inflammatory genes. oup.comsymbiosisonlinepublishing.com This interference effectively shuts down the production of a multitude of inflammatory mediators.

Furthermore, dexamethasone influences signaling cascades that lead to the activation of these transcription factors. The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are crucial for inflammatory gene expression. ersnet.org Dexamethasone has been shown to inhibit the JNK pathway, thereby preventing the activation of AP-1. ersnet.orgnih.gov It can also induce the expression of MAPK Phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates MAPKs like p38, further dampening the inflammatory signaling. oup.comersnet.orgnih.gov

Dexamethasone-Mediated Modulation of Specific Gene Transcription (e.g., COX-2, iNOS, Annexin A1)

The genomic actions of dexamethasone result in the altered expression of specific genes that are pivotal in the inflammatory process.

Cyclooxygenase-2 (COX-2): Dexamethasone effectively suppresses the expression of COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. esmed.orgnih.gov This repression is a cornerstone of its anti-inflammatory effect.

Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS, which produces nitric oxide, a pro-inflammatory molecule, is also inhibited by dexamethasone. mdpi.com This contributes to the reduction of inflammation-associated vasodilation and tissue damage.

Annexin A1 (Lipocortin-1): In contrast to its repressive effects, dexamethasone upregulates the expression of Annexin A1. esmed.orgmdpi.com Annexin A1 is an anti-inflammatory protein that mediates some of the effects of glucocorticoids. mdpi.comfrontiersin.org It inhibits phospholipase A2, thereby blocking the production of arachidonic acid and its downstream inflammatory products. mdpi.com Annexin A1 can also inhibit the expression of COX-2, creating a multi-pronged anti-inflammatory action. nih.govmdpi.com

Table 1: Key Research Findings on Dexamethasone's Molecular Actions

Molecular Event Key Finding Primary Mechanism Relevant Proteins/Pathways Reference(s)
GR Binding Dexamethasone binding induces conformational changes in the GR, leading to the dissociation of chaperone proteins. Ligand-induced conformational change Glucocorticoid Receptor (GR), Hsp90, Hsp70 por-journal.com, patsnap.com, psu.edu
Nuclear Translocation The dexamethasone-GR complex rapidly moves from the cytoplasm to the nucleus. Active transport via importin pathway Importin α, Importin β, Nup62 oatext.com, nih.gov
Gene Transactivation The GR dimer binds to GREs in gene promoters to increase transcription. Direct DNA binding and recruitment of coactivators Glucocorticoid Response Elements (GREs), GILZ frontiersin.org, pnas.org
Gene Transrepression The GR interferes with the activity of pro-inflammatory transcription factors. Protein-protein interaction, inhibition of signaling pathways NF-κB, AP-1, MAPK, JNK ersnet.org, oup.com, symbiosisonlinepublishing.com
COX-2 Modulation Dexamethasone suppresses the expression of the pro-inflammatory enzyme COX-2. Transcriptional repression COX-2 esmed.org, nih.gov
iNOS Modulation Dexamethasone inhibits the expression of the pro-inflammatory enzyme iNOS. Transcriptional repression iNOS mdpi.com
Annexin A1 Modulation Dexamethasone upregulates the expression of the anti-inflammatory protein Annexin A1. Transcriptional activation Annexin A1 esmed.org, mdpi.com

Non-Genomic Mechanisms of Dexamethasone Action

Beyond its classical role as a regulator of gene transcription, dexamethasone initiates rapid cellular responses that are independent of new protein synthesis. nih.govannualreviews.org These non-genomic effects are often mediated by interactions with membrane-bound receptors or direct modulation of intracellular signaling components, leading to swift changes in cellular function. patsnap.comfrontiersin.orgnih.gov

Rapid Effects on Cell Membrane Integrity and Ion Channel Activity (e.g., ENaC, CFTR)

Dexamethasone can rapidly influence the integrity of cell membranes and the activity of various ion channels, which is a key aspect of its non-genomic effects. nih.gov These actions can occur within minutes and are too swift to be explained by changes in gene expression. frontiersin.organnualreviews.org

One of the prominent examples of this is the regulation of the epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR). In airway epithelial cells, dexamethasone has been shown to increase the functional expression of ENaC. nih.gov For instance, in CFBE41o- cells, which are a model for cystic fibrosis bronchial epithelia, treatment with dexamethasone for 24 hours led to the appearance of amiloride-inhibited short-circuit current, indicating functional ENaC expression. nih.gov This effect was mimicked by the glucocorticoid hydrocortisone (B1673445) but not the mineralocorticoid aldosterone. nih.gov Furthermore, the application of trypsin to the apical surface of these cells after dexamethasone treatment caused an additional increase in amiloride-sensitive current, suggesting that dexamethasone promotes the insertion of ENaC into the cell surface. nih.gov

Conversely, the effect of dexamethasone on CFTR can be cell-type specific. In Calu-3 airway cells, dexamethasone treatment has been observed to reduce CFTR mRNA levels. researchgate.net However, in the same cell line, dexamethasone increased the total amount of mature CFTR protein and its presence on the cell surface. nih.gov This suggests a post-transcriptional mechanism of action. The stability of the CFTR protein was not significantly altered by dexamethasone, but the synthesis of the immature form of CFTR was increased. nih.gov

The interplay between ENaC and CFTR is crucial for maintaining ion and fluid balance in epithelia. physiology.org Dexamethasone's ability to rapidly modulate the activity and surface expression of these channels highlights a significant non-genomic mechanism by which it can influence cellular function. nih.govnih.gov

Direct Interactions with Intracellular Signaling Cascades

Dexamethasone can directly engage with and modulate various intracellular signaling cascades, contributing to its rapid, non-genomic effects. patsnap.com These interactions can occur independently of the classical genomic pathway and lead to the swift modulation of cellular processes.

A key target of dexamethasone's non-genomic action is the mitogen-activated protein kinase (MAPK) pathway. nih.govasm.org Dexamethasone has been shown to inhibit the activation of MAPKs such as extracellular signal-regulated kinase 1/2 (ERK1/2), Jun N-terminal kinase (JNK), and p38. nih.govasm.org This inhibition can be achieved through the upregulation of MAPK phosphatase 1, which dephosphorylates and inactivates these kinases. nih.govasm.org In lung cancer cells, dexamethasone's suppression of cell proliferation is linked to its inhibitory effect on the ERK/MAPK pathway, which occurs before changes in the cell cycle. atsjournals.org

Another critical signaling pathway influenced by dexamethasone is the NF-κB pathway, a central regulator of inflammation. patsnap.com Dexamethasone can inhibit NF-κB signaling upstream of the degradation of its inhibitor, IκBα. nih.govasm.org This can happen through mechanisms that are independent of new protein synthesis, as demonstrated by experiments using the protein synthesis inhibitor cycloheximide. nih.govasm.org

Furthermore, dexamethasone has been implicated in the activation of other signaling pathways. In human trabecular meshwork cells, dexamethasone treatment leads to the formation of cross-linked actin networks (CLANs) by activating the αvβ3 integrin signaling pathway. arvojournals.org This process also involves the Rac1/Trio signaling pathway. arvojournals.org In a human folliculostellate cell line, dexamethasone induces the rapid serine-phosphorylation and membrane translocation of Annexin 1 (ANXA1) through a non-genomic mechanism involving the glucocorticoid receptor, protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and MAPK. oup.com

Table 1: Non-Genomic Signaling Pathways Modulated by Dexamethasone

Signaling Pathway Key Molecules Involved Cellular Outcome References
MAPK Pathway ERK1/2, JNK, p38, MAPK Phosphatase 1 Inhibition of inflammation, suppression of cell proliferation nih.govasm.orgatsjournals.org
NF-κB Pathway IκBα Inhibition of pro-inflammatory gene expression patsnap.comnih.govasm.org
Integrin Signaling αvβ3 integrin, Rac1, Trio Formation of cross-linked actin networks arvojournals.org
ANXA1 Translocation PKC, PI3K, MAPK Anti-inflammatory effects oup.com

Cell-Specific Molecular Responses to Dexamethasone

The molecular response to dexamethasone is highly dependent on the cell type, leading to a wide range of physiological effects. nih.govresearchgate.net This specificity is determined by the unique molecular landscape of each cell, including the expression levels of the glucocorticoid receptor (GR), the presence of specific transcription factors, and the chromatin accessibility of target genes. nih.gov

In multiple myeloma (MM) cells, the cytotoxic effect of dexamethasone is heterogeneous and correlates with the molecular subtype of the cancer. nih.govresearchgate.net For example, myeloma cell lines with MAF and MMSET translocations are generally sensitive to dexamethasone-induced apoptosis, while those with a CCND1 signature are often resistant. nih.govresearchgate.net The expression level of the glucocorticoid receptor (NR3C1) is a critical factor, with higher levels correlating with sensitivity to dexamethasone. nih.govresearchgate.net In sensitive cells, dexamethasone upregulates the pro-apoptotic protein BIM, encoded by the BCL2L11 gene, and the glucocorticoid-induced leucine zipper (GILZ), encoded by the TSC22D3 gene. nih.govresearchgate.netlife-science-alliance.org GILZ has been shown to be necessary for dexamethasone-induced apoptosis. nih.govresearchgate.net

Single-cell analyses in myeloma cells have revealed significant cell-to-cell heterogeneity in the transcriptional response to dexamethasone. life-science-alliance.orglife-science-alliance.orgresearchgate.net While ubiquitous GR-responsive genes like FKBP5 and TSC22D3 are upregulated in most cells, cell-type-specific genes such as BCL2L11 and CXCR4 are only upregulated in a subset of cells. life-science-alliance.orglife-science-alliance.org This heterogeneity in gene expression contributes to the varied responses to dexamethasone treatment. life-science-alliance.orglife-science-alliance.org

In the liver, dexamethasone induces widespread transcriptional changes, affecting genes involved in the regulation of cell growth, death, RNA expression, and metabolism. frontiersin.org Functional analysis of these gene expression changes predicts an increase in carbohydrate metabolism and a decrease in fatty acid synthesis and protein breakdown. frontiersin.org

In the brain, the transcriptional response to dexamethasone also exhibits cell-type and region-specific differences. karger.com In the hypothalamus and hippocampus of piglets, dexamethasone treatment influences genes related to cellular response to lipids and immune cell functions. karger.com Notably, microglia appear to be a prominent target, with dexamethasone regulating key marker genes of disease-associated microglia in a sex-dependent manner. karger.com

Table 2: Cell-Specific Responses to Dexamethasone

Cell Type Key Molecular Responses Functional Outcome References
Multiple Myeloma (sensitive) Upregulation of BCL2L11 (BIM) and TSC22D3 (GILZ) Apoptosis nih.govresearchgate.netlife-science-alliance.org
Multiple Myeloma (resistant) Lack of BCL2L11 and TSC22D3 upregulation Resistance to apoptosis nih.govresearchgate.net
Liver Cells Altered expression of genes in metabolism pathways Increased gluconeogenesis, decreased fatty acid synthesis frontiersin.org
Brain (Microglia) Regulation of disease-associated microglia marker genes (e.g., TREM2, LPL) Modulation of neuroinflammation (sex-specific) karger.com
Mammary Epithelial Cells Increased mRNA levels of α, β, and γ ENaC subunits Regulation of ion transport oup.com
Lung Cancer Cells Decreased activity of ERK/MAPK pathway Inhibition of cell proliferation atsjournals.org

Advanced Synthetic Methodologies and Chemical Modifications of Dexamethasone

Total Synthesis Routes and Structural Elucidation

The total synthesis of dexamethasone (B1670325) is a multi-step process that has been refined over the years. chemicalbook.com A common route starts from 3α-acetoxy-16-pregnen-11,20-dione. chemicalbook.com This starting material undergoes a Grignard reaction with methylmagnesium bromide to introduce the 16α-methyl group, yielding 3α-hydroxy-16α-methylpregnan-11,20-dione. chemicalbook.com The introduction of the 17α-hydroxyl group is achieved through reaction with acetic anhydride (B1165640), followed by epoxidation and hydrolysis. chemicalbook.com

Subsequent steps involve bromination at the C21 position, followed by displacement with acetate (B1210297). chemicalbook.com The C3 and C11 hydroxyl groups are then oxidized to ketones. chemicalbook.com A double bond is introduced between C1 and C2 through a process of bromination and dehydrobromination. chemicalbook.com The crucial 9α-fluoro group is introduced by reacting an epoxide intermediate with hydrogen fluoride. wikipedia.org Finally, microbiological dehydrogenation at C1-C2 and deacetylation yields dexamethasone. chemicalbook.com

The structural elucidation of dexamethasone and its intermediates is confirmed using various spectroscopic techniques. innovareacademics.in X-ray crystallography has been instrumental in determining the precise three-dimensional structure of the molecule. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 13C CP-MAS SSNMR, provides detailed information about the chemical environment of each carbon atom in the steroid nucleus and side chains. nih.gov Mass spectrometry is used to confirm the molecular weight and fragmentation patterns of dexamethasone and its derivatives. innovareacademics.in

Semi-Synthesis Strategies and Derivatization for Dexamethasone Analogues

Semi-synthesis, starting from readily available steroid precursors, is a common approach to generate dexamethasone analogues. These strategies allow for targeted modifications to the dexamethasone scaffold to probe structure-activity relationships and develop new therapeutic agents.

Derivatization of dexamethasone often targets the hydroxyl groups, particularly the one at C21, which is sterically accessible and not essential for anti-inflammatory activity. mdpi.com Esterification and etherification at this position are common modifications. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), dexamethasone is often derivatized to increase its volatility and thermal stability. mdpi.comuobaghdad.edu.iq This can involve converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and carbonyl groups to methoximes (MO). tandfonline.com For instance, a common derivatization procedure involves reaction with methoxyamine hydrochloride followed by trimethylsilylimidazole (TSIM). tandfonline.com

Structure-Activity Relationship (SAR) Studies of Dexamethasone and its Derivatives

The potent anti-inflammatory activity of dexamethasone is a direct result of specific structural features. SAR studies have been crucial in identifying the key molecular determinants of its glucocorticoid potency.

Impact of Fluorination and Methylation on Glucocorticoid Potency

The introduction of a fluorine atom at the 9α-position significantly enhances the glucocorticoid and anti-inflammatory activity of the steroid. merckvetmanual.com This modification also decreases the mineralocorticoid (sodium-retaining) activity, which is a desirable feature for reducing side effects. researchgate.net Fluorination at the C6 position can also increase potency. ijdvl.com

The methylation at the 16α-position is another critical modification. merckvetmanual.com This methyl group further enhances anti-inflammatory potency and, importantly, virtually eliminates mineralocorticoid activity. merckvetmanual.com This lack of mineralocorticoid effect is a key advantage of dexamethasone over other corticosteroids. merckvetmanual.com

Role of Stereochemistry and Conformational Analysis in Receptor Affinity

The stereochemistry of dexamethasone is paramount for its high affinity to the glucocorticoid receptor (GR). firsthope.co.in The specific spatial arrangement of the functional groups, defined by the alpha (α) and beta (β) configurations at various chiral centers, dictates how the molecule fits into the ligand-binding pocket of the GR. firsthope.co.in Dexamethasone and its stereoisomer, betamethasone (B1666872), differ only in the configuration of the methyl group at C16, yet this subtle difference leads to variations in their glucocorticoid potency. wikipedia.orgfirsthope.co.in

Conformational analysis reveals that upon binding to the GR, dexamethasone induces a specific conformational change in the receptor. nih.gov This ligand-induced conformational change is essential for the subsequent steps in the signaling cascade that lead to the regulation of gene expression. acs.org Molecular dynamics simulations have shown that dexamethasone favors a limited number of poses within the GR's ligand-binding domain, leading to a stable and transcriptionally active receptor conformation. acs.orgnih.gov

Design Principles for Modulating Specific Biological Activities

The design of dexamethasone derivatives with modulated biological activities is guided by the principles of SAR. The goal is often to separate the desirable anti-inflammatory effects from the undesirable metabolic side effects. One strategy involves creating "dissociated" glucocorticoids that preferentially transrepress pro-inflammatory transcription factors over transactivating genes associated with metabolic effects. oup.com

Modifications to the D-ring of the steroid nucleus have been shown to influence the activation signal conveyed by the ligand. oup.com The development of partial agonists and antagonists has been explored by altering the structure to affect the conformational changes induced in the GR upon binding. oup.com Another approach is to create derivatives that are rapidly metabolized in the skin to inactive forms, thereby limiting systemic exposure and side effects.

Dexamethasone Conjugate Chemistry for Research Applications

Dexamethasone has been conjugated to various molecules for research and therapeutic purposes. researchgate.netnih.gov These conjugates are designed to improve drug targeting, control release, and enhance solubility. Common conjugation strategies include:

Carbodiimide (B86325) Chemistry : This method is frequently used to link the hydroxyl group of dexamethasone to polymers containing carboxyl or amino groups, forming ester or amide bonds. nih.gov Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. nih.gov

Click Chemistry : This versatile and efficient reaction is used to create stable linkages between dexamethasone and other molecules. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : This technique allows for the synthesis of well-defined polymer-dexamethasone conjugates. nih.gov

Solid-Phase Synthesis : This method enables the controlled, stepwise synthesis of dexamethasone-peptide conjugates. researchgate.netnih.gov

These conjugates have been utilized in various research applications, including the development of targeted drug delivery systems for inflammatory diseases and cancer. nih.govnih.gov For instance, dexamethasone has been conjugated to polymers to create nanoparticles that can deliver the drug to specific sites of inflammation. mdpi.comnih.gov

Carbodiimide and Click Chemistry Approaches

Carbodiimide and click chemistry represent two powerful and widely utilized approaches for the synthesis of dexamethasone conjugates. nih.govnih.govresearchgate.net These methods offer robust and efficient ways to link dexamethasone to carrier molecules.

Carbodiimide chemistry facilitates the formation of amide or ester bonds by activating carboxylic acid groups. nih.gov This process typically involves a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N′-dicyclohexylcarbodiimide (DCC), or N,N′-diisopropylcarbodiimide (DIC), which reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. nih.govfishersci.co.ukthermofisher.com This intermediate can then react with a primary amine to form a stable amide bond. thermofisher.com To increase reaction yields and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often incorporated. nih.govuniversite-paris-saclay.fr

For conjugation, the 21-hydroxyl group of dexamethasone, which is not essential for its anti-inflammatory activity, is the most common site for modification. nih.gov It is often first functionalized with a carboxyl group using an anhydride, such as succinic anhydride, to create succinyl-dexamethasone. nih.gov This derivative can then be coupled to amine-containing polymers or other molecules. nih.govmorressier.com For instance, dexamethasone has been covalently bonded to lactoferrin (Lf) via a succinic anhydride linker using an EDC/HOAt carbodiimide coupling reaction to form nanomicelles. morressier.com

"Click chemistry" refers to a class of reactions known for being modular, high-yielding, and biocompatible. mdpi.comnih.gov The most prominent example used for dexamethasone modification is the Cu(I)-catalyzed azide-alkyne Huisgen 1,3-dipolar cycloaddition (CuAAC). mdpi.comnih.gov This reaction forms a stable triazole ring by joining a molecule containing an azide (B81097) group with one containing a terminal alkyne. nih.gov This method was used to synthesize a novel linear multifunctional polyethylene (B3416737) glycol (PEG)-dexamethasone conjugate. nih.gov In this construct, dexamethasone was attached to the "click PEG" polymer via an acid-labile hydrazone bond, designed to release the drug in specific pathophysiological environments. mdpi.comnih.gov In vitro studies of such conjugates have shown pH-dependent drug release, with linear release profiles at acidic pH (e.g., pH 5.0) and minimal to no release at neutral pH (e.g., pH 7.4). mdpi.comnih.gov

Reagent/TechniqueDescriptionApplication in Dexamethasone Synthesis
Carbodiimide Chemistry A method that uses coupling agents (e.g., EDC, DCC) to activate carboxyl groups for the formation of amide or ester bonds. nih.govfishersci.co.ukConjugation of dexamethasone to polymers and proteins, often via its 21-hydroxyl group after functionalization with a linker like succinic anhydride. nih.govmorressier.com
Click Chemistry (CuAAC) A highly efficient reaction that forms a 1,2,3-triazole ring from an azide and a terminal alkyne, often catalyzed by copper(I). mdpi.comnih.govSynthesis of well-defined polymer-dexamethasone conjugates, such as PEG-dexamethasone, for targeted drug delivery. mdpi.comnih.gov

Solid-Phase Synthesis and Polymerization Techniques (e.g., RAFT)

Solid-phase synthesis and advanced polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are instrumental in creating complex and well-defined dexamethasone-polymer conjugates. nih.govresearchgate.net

Solid-phase synthesis allows for the stepwise construction of molecules, such as peptides, on a solid support, which simplifies purification. This technique has been noted as a method for preparing dexamethasone-peptoid conjugates. nih.govresearchgate.net

RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). mdpi.com The versatility of RAFT allows for the polymerization of a wide range of functional monomers under mild conditions. mdpi.com This technique has been employed to create injectable, self-healing hydrogels for the sustained delivery of dexamethasone. acs.orgacs.org In one study, methacrylated dexamethasone was copolymerized with N-isopropylacrylamide (NIPAM) and N-acryloxysuccinimide (NAS) using a poly(ethylene glycol) (PEG)-based chain transfer agent (CTA). acs.orgacs.org The resulting thermosensitive polymer could form a hydrogel from which dexamethasone was released via ester hydrolysis over an extended period. acs.org Another approach involved the preparation of dexamethasone-imprinted polymers (DEXA-MIP) through surface molecular imprinting on magnetic nanoparticles using RAFT polymerization. mdpi.com

TechniqueDescriptionApplication in Dexamethasone Synthesis
Solid-Phase Synthesis A method where molecules are built on a solid, insoluble support, facilitating the purification process after each reaction step. researchgate.netUsed for the synthesis of dexamethasone-peptoid conjugates. nih.govresearchgate.net
RAFT Polymerization A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. mdpi.comrsc.orgCopolymerization of functionalized dexamethasone with other monomers to create block copolymers and hydrogels for controlled release systems. acs.orgacs.org
Surface Molecular Imprinting A technique to create polymer-based recognition sites for a template molecule on the surface of a material. mdpi.comPreparation of dexamethasone-imprinted polymers on magnetic nanoparticles via RAFT polymerization for selective extraction. mdpi.com

Functionalization for Bioconjugation and Probe Development

Functionalizing dexamethasone is a key step for its bioconjugation to carrier molecules and for the development of chemical probes to study its biological activity. nih.gov The primary goal of bioconjugation is often to create targeted or controlled-release systems by attaching dexamethasone to vectors like polymers or nanoparticles. nih.govnih.gov

The 21-hydroxyl group is the most suitable site for conjugation. nih.gov Various chemical strategies are used to introduce reactive functional groups. Besides the use of succinic anhydride to introduce a carboxyl group for carbodiimide coupling, 2-iminothiolane (B1205332) (Traut's reagent) can be used to functionalize dexamethasone with a primary amine. nih.govmdpi.com This amino-functionalized dexamethasone can then be conjugated to carriers containing carboxylic acid groups. nih.gov

For probe development, dexamethasone has been labeled with fluorescent molecules to visualize its interaction with biological targets. thermofisher.com For example, tetramethylrhodamine-labeled dexamethasone was developed to study its binding to the glucocorticoid receptor and observe the fluorescent steroid-receptor complex within cells. thermofisher.com Similarly, fluorescein (B123965) dexamethasone is another probe used for studying the mechanism of glucocorticoid receptor activation. thermofisher.com In other applications, nanocarriers loaded with dexamethasone have been co-loaded with a fluorescent probe like Nile red to allow for their visualization and tracking, for instance, using multiphoton microscopy. nih.gov

Analytical Chemistry Techniques for Dexamethasone Quantification and Characterization in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of dexamethasone (B1670325) due to its high sensitivity, selectivity, and reproducibility. edu.krd It is a versatile technique that can be adapted for various analytical needs, from purity assessment to quantification in complex biological samples.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used HPLC method for the analysis of dexamethasone. researchgate.netresearchgate.netasianpubs.org This technique employs a nonpolar stationary phase and a polar mobile phase. Dexamethasone, being a moderately polar compound, is well-retained and separated from its impurities and degradation products under these conditions.

The versatility of RP-HPLC allows for its application in various stages of research and quality control. For instance, it is used for the determination of dexamethasone in bulk drug substances and pharmaceutical dosage forms. researchgate.netneuroquantology.com The method's accuracy and precision make it suitable for stability-indicating assays, where it can separate dexamethasone from its degradation products formed under various stress conditions such as hydrolysis, oxidation, and heat. researchgate.netijirt.org

Typical RP-HPLC methods for dexamethasone analysis utilize a C18 column as the stationary phase. neuroquantology.comscielo.br The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like orthophosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netasianpubs.orgneuroquantology.com Detection is commonly performed using a UV-Vis detector, with the wavelength of maximum absorbance for dexamethasone typically around 240 nm. edu.krdijirt.org The retention time for dexamethasone in these systems is generally optimized to be short, often less than 10 minutes, allowing for rapid analysis. neuroquantology.com

Table 1: Representative RP-HPLC Methods for Dexamethasone Analysis

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Application
Hypersil C18 (150 x 4.6 mm, 5µ) KH2PO4: Methanol (65:35 v/v), pH 3.5 1 250 3.157 Bulk and pharmaceutical dosage form
Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) Methanol:Water (65:35 v/v) 1 239 < 8.5 Microemulsions
Discovery® C-18 (150 x 4.6 mm, 5µ) Acetonitrile:Water (28:72 v/v), pH 2.3 1.2 254 Not Specified Human plasma
Fortis C18 (100 x 4.6 mm, 2.5 µm) Water (0.1% orthophosphoric acid):Acetonitrile (60:40 v/v) 1 240 Not Specified Tablets

Normal Phase HPLC for Specific Research Applications

While less common than RP-HPLC, Normal Phase High-Performance Liquid Chromatography (NP-HPLC) has specific applications in dexamethasone research. edu.krd In NP-HPLC, a polar stationary phase is used in conjunction with a non-polar mobile phase. edu.krd This mode of chromatography is particularly useful for the separation of isomers and for analyzing dexamethasone in less polar matrices where RP-HPLC might not provide optimal separation. edu.krd Although detailed research applications specifically highlighting the use of NP-HPLC for dexamethasone are less frequently published, its principles suggest its utility in separating dexamethasone from structurally similar compounds or in specific formulation matrices where the analyte's polarity relative to the excipients favors this separation mode.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for the quantification and structural elucidation of dexamethasone. These techniques are often used in conjunction with chromatographic methods to provide comprehensive analytical data.

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of dexamethasone. ufms.brdergipark.org.tr This technique is based on the principle that dexamethasone absorbs light in the ultraviolet region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

The wavelength of maximum absorbance (λmax) for dexamethasone is typically observed around 240-242.5 nm in various solvents like ethanol/water mixtures or phosphate buffer. ufms.brnih.govscielo.br This method has been successfully validated for the determination of dexamethasone in pharmaceutical dosage forms like tablets and oral solutions. dergipark.org.trscielo.br The linearity of the method is generally observed over a wide concentration range, for example, from 4.0 to 40.0 µg/mL. ufms.br The simplicity of the technique makes it suitable for routine quality control analysis and dissolution studies. scielo.br

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), is a powerful and highly sensitive technique for the analysis of dexamethasone. nih.govnih.gov This method offers excellent selectivity and allows for the detection and quantification of dexamethasone at very low concentrations, making it ideal for trace analysis in complex biological matrices such as plasma, urine, and tissue samples. nih.govnih.govresearchgate.net

In LC-MS/MS, the LC system separates dexamethasone from other components in the sample, and the mass spectrometer provides detection and structural information. The use of a stable isotope-labeled internal standard, such as dexamethasone-D4, is common to ensure accuracy and precision. nih.gov The method can be validated over a wide linear range, for instance, from 2 to 600 ng/mL in human plasma. nih.gov

A significant application of LC-MS/MS is in the identification and characterization of dexamethasone metabolites. nih.govtue.nlnih.gov The fragmentation pattern of dexamethasone in the mass spectrometer provides a unique fingerprint that can be used to identify the parent drug and its metabolites. This is crucial for understanding the metabolic fate of the drug in biological systems. For example, studies have identified 6-hydroxy dexamethasone as a major metabolite in urine. tue.nl

Table 2: Key Parameters in LC-MS/MS Analysis of Dexamethasone

Parameter Description
Ionization Technique Electrospray ionization (ESI) is commonly used.
Mass Analyzer Triple quadrupole mass spectrometers are frequently employed for their sensitivity and selectivity in quantitative analysis. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) is often used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition.
Application Trace level quantification in biological fluids, metabolite identification, and pharmacokinetic studies. nih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Specialized Assays

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of dexamethasone, particularly in specialized assays. nih.govnih.gov While not as commonly used as LC-MS due to the need for derivatization to increase the volatility of the steroid, GC-MS offers high resolution and sensitivity. tue.nl

For GC-MS analysis, dexamethasone and its metabolites are typically derivatized to form more volatile compounds, such as trimethylsilyl (B98337) ethers. nih.gov The method has been used for the determination of dexamethasone in urine and plasma. nih.govnih.gov One approach involves chemical oxidation of dexamethasone to a more electrophilic species, which can then be detected with high sensitivity using electron capture negative ionization mass spectrometry (ECNI/MS). nih.gov GC-MS is also a valuable tool in clinical steroid investigations for providing detailed information on steroid metabolism. tue.nlscilit.comendocrine-abstracts.org

Table of Compounds

Compound Name
Acetonitrile
Dexamethasone
Dexamethasone-D4
Ethanol
6-hydroxy dexamethasone
Methanol
Orthophosphoric acid
Phosphate
Prednisolone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of molecules at an atomic level. researchgate.netresearchgate.net In the context of dexamethasone research, solid-state NMR (ssNMR) has been particularly insightful for providing a detailed understanding of its molecular structure and dynamics. nih.govrsc.org

Solid-state NMR studies have been employed to investigate the complete features of dexamethasone's structure and dynamics. nih.govrsc.org Techniques such as 13C two-dimensional phase-adjusted spinning sideband (2DPASS) cross-polarization magic angle spinning (CP-MAS) have been used to determine the principal components of the chemical shift anisotropy (CSA) tensor. nih.govrsc.org CSA parameters offer information about the local symmetry of the electronic distribution surrounding a nucleus. nih.govrsc.org For dexamethasone, the CSA parameters for the carbon nuclei in the 'A' ring, particularly C1, C2, C4, and C5, are significantly high due to the presence of π-electrons from double bonds, which is a structural feature that enhances its anti-inflammatory activity. nih.gov

Furthermore, the spin-lattice relaxation time (T1) for the twenty-two distinct carbon sites of dexamethasone has been determined using the Torchia CP method. nih.govrsc.org These T1 values, which are quite large for the carbon nuclei in all four rings ('A', 'B', 'C', and 'D') and the side-chain, suggest a close-packed molecular arrangement. nih.govrsc.org The differences in molecular correlation times calculated from these relaxation data across various parts of the molecule indicate different degrees of freedom within the dexamethasone structure. nih.govrsc.org This intramolecular mobility may be linked to the various biological activities exhibited by the molecule. nih.govrsc.org NMR studies have also confirmed that the 'A' ring of dexamethasone adopts a 1α,2β-half-chair conformation, which is stabilized by the fluorine substitution at the C9 position. nih.gov

The following table summarizes key findings from a solid-state NMR study on dexamethasone, illustrating the isotropic chemical shifts for various carbon atoms.

Carbon AtomIsotropic Chemical Shift (ppm)
C1169.1
C2123.5
C3186.7
C4128.1
C5154.9
C991.1
C1815.6
C1917.5
C21209.8

This interactive table is based on data from solid-state NMR spectral analysis of dexamethasone. nih.gov

Chromatographic-Spectrometric Hybrid Techniques for Complex Samples

The quantification of dexamethasone in complex biological matrices such as plasma, urine, and ocular fluids necessitates highly selective and sensitive analytical methods. nih.govnih.gov Chromatographic-spectrometric hybrid techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely employed for this purpose due to their superior specificity and sensitivity. nih.govresearchgate.net

LC-MS/MS methods have been developed for the simultaneous measurement of dexamethasone and endogenous corticosteroids like corticosterone (B1669441) in rat plasma, plasma ultrafiltrate, and fetal tissues. nih.gov These methods often utilize solid-phase extraction (SPE) for sample clean-up, which, combined with LC-MS/MS, provides a rapid, accurate, and precise analysis without the need for derivatization. nih.gov For instance, a validated LC-MS/MS assay demonstrated a lower limit of quantification (LLOQ) of 0.2 ng/mL for dexamethasone in plasma. nih.gov Similarly, a sensitive LC-MS/MS method for the simultaneous quantification of dexamethasone and tobramycin (B1681333) in rabbit ocular matrices (tear, aqueous humor, and cornea) achieved an LLOQ of 1.5 ng/ml for dexamethasone. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique used for dexamethasone analysis. nih.govtue.nl However, due to the low volatility of corticosteroids, derivatization is often required to make them suitable for GC analysis. tue.nltandfonline.com For example, a quantitative assay for dexamethasone in human plasma involved chemical oxidation to transform dexamethasone into a highly electrophilic species, followed by detection using GC-MS with electron capture negative ionization (ECNI). nih.gov Another approach involves the formation of methoxime-trimethylsilyl (MO-TMS) derivatives to improve the thermal stability and chromatographic properties of dexamethasone for GC-MS analysis. tue.nltandfonline.com

These hybrid techniques are also crucial for distinguishing between dexamethasone and its epimer, betamethasone (B1666872), which have very similar structures and are challenging to separate using conventional reversed-phase chromatography. nih.gov Specific GC-MS and LC-MS/MS methods have been developed that rely on differences in mass spectral fragmentation patterns or ion ratios to differentiate and quantify these two compounds in a mixture. nih.gov

The table below provides examples of chromatographic-spectrometric techniques used for dexamethasone analysis in different matrices.

TechniqueMatrixSample PreparationKey Findings
LC-MS/MSRat Plasma, Fetal TissueSolid-Phase Extraction (SPE)LLOQ of 0.2 ng/mL in plasma; accurate and precise quantification. nih.gov
LC-MS/MSRabbit Ocular FluidsProtein PrecipitationLLOQ of 1.5 ng/mL; successful application to pharmacokinetic studies. nih.gov
GC-MS (ECNI)Human PlasmaChemical OxidationSelective and sensitive detection of oxidized dexamethasone. nih.gov
GC-MSHuman UrineDerivatization (MO-TMS)Detection of dexamethasone and its metabolites. tue.nl
LC-MS/MSHuman PlasmaLiquid-Liquid ExtractionLLOQ of 0.250 ng/mL; high recovery and stability. researchgate.net

This interactive table summarizes various hybrid techniques for dexamethasone analysis.

Analytical Method Validation in a Research Context (Specificity, Linearity, Accuracy, Precision, LOQ, LOD, Robustness)

The validation of analytical methods is a critical requirement in pharmaceutical research to ensure the reliability and quality of the generated data. semanticscholar.orgscielo.br Method validation for dexamethasone quantification is performed according to guidelines from the International Conference on Harmonisation (ICH). semanticscholar.orgresearchgate.net The key parameters evaluated are specificity, linearity, accuracy, precision, limit of quantification (LOQ), limit of detection (LOD), and robustness. scielo.brscielo.br

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netijnrd.org For chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of dexamethasone in blank and placebo samples. ijnrd.org

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. scielo.brneuroquantology.com For dexamethasone assays, linearity is typically established over a specific concentration range, and the correlation coefficient (r² or R²) is calculated. scielo.brresearchgate.net For example, an HPLC method for dexamethasone acetate (B1210297) was found to be linear over a concentration range of 2.0-30.0 µg/mL with an r² of 0.9995. scielo.br Another RP-HPLC method showed excellent linearity with an R² value of 0.999. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. scielo.brneuroquantology.com It is often determined through recovery studies by adding known amounts of the standard drug to the sample matrix. scielo.br For a validated HPLC method, recovery values for dexamethasone were between 97.3% and 99.9%. neuroquantology.com Another study reported mean intra- and inter-assay accuracies with relative errors (RE) ranging from -7.6% to 5.6%. researchgate.net

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scielo.brresearchgate.net It is usually expressed as the relative standard deviation (RSD). scielo.br Validated methods for dexamethasone typically show an RSD of less than 2% or 3%. scielo.brscielo.br For an LC-MS/MS method, intra-day and inter-day precision were reported to be ≤4.8% and ≤5.1% RSD, respectively. researchgate.net

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijnrd.orgpharmacompass.com For a sensitive LC-MS/MS method, the LOQ for dexamethasone in serum was established at 0.25 nmol/L. nih.gov An RP-HPLC method reported an LOQ of 1.6273 µg/ml. ijnrd.org

Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. ijnrd.orgneuroquantology.com One RP-HPLC method determined the LOD for dexamethasone to be 0.5370 µg/ml. ijnrd.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netscielo.br Parameters such as flow rate, column temperature, and mobile phase composition are slightly varied to assess the impact on the results. researchgate.net

The following table summarizes the validation parameters for a representative HPLC method for dexamethasone analysis.

Validation ParameterResultAcceptance Criteria
Linearity (r²)0.9992≥ 0.999
Accuracy (% Recovery)99.2% - 101.4%98.0% - 102.0%
Precision (% RSD)< 2%≤ 2%
LOD0.5370 µg/mlN/A
LOQ1.6273 µg/mlN/A

This interactive table is based on data from a validated RP-HPLC method for dexamethasone. ijnrd.org

Preclinical Research Models for Investigating Dexamethasone S Biological Effects

In Vitro Cellular and Tissue Culture Models

In vitro models are fundamental in elucidating the molecular and cellular mechanisms of dexamethasone (B1670325) action. These systems allow for controlled experiments that can dissect specific pathways and cellular responses to the glucocorticoid.

Mammalian Cell Lines for Molecular and Pathway Studies (e.g., T-ALL, Multiple Myeloma, Ovarian Cancer Cells)

Mammalian cell lines are crucial tools for studying dexamethasone's effects on cancer. In T-cell acute lymphoblastic leukemia (T-ALL), cell lines like CEM-C7-14, CEM-C1-15, Molt-4, and Jurkat are used to investigate glucocorticoid resistance. nih.gov Studies have shown that dexamethasone's inhibitory effects on T-ALL cell growth can be enhanced when combined with other agents, such as rapamycin, which can sensitize resistant cells to dexamethasone-induced apoptosis. nih.gov The growth of T-ALL cell lines TALL-1 and Ramos is significantly inhibited by dexamethasone, while the JM cell line shows marked resistance. jst.go.jp This differential sensitivity is not directly correlated with the number of glucocorticoid receptors, suggesting a complex heterogeneity in leukemic cells. jst.go.jp

In multiple myeloma (MM), cell lines such as Opm-2, 8226, and ANBL-6 are used to study dexamethasone-induced apoptosis. nih.gov Research using the dexamethasone-resistant MM1R cell line, which lacks the glucocorticoid receptor (GR), has demonstrated that re-expression of wild-type GR restores sensitivity to dexamethasone, leading to apoptosis. nih.gov This model has been instrumental in showing that GR-mediated transactivation is critical for inducing apoptosis in myeloma cells. nih.gov Furthermore, studies on MM cell lines have revealed that dexamethasone can reduce the levels of the c-maf protein, a key factor in myeloma, through a post-transcriptional mechanism involving ubiquitination and proteasomal degradation. ashpublications.org The cytotoxic effect of dexamethasone in MM is heterogeneous, with cell lines belonging to the MAF and MMSET molecular subgroups being more sensitive, while those in the CCND1 subgroup are often resistant. nih.gov

Ovarian cancer cell lines, including SKOV-3 and HO-8910, have been used to investigate the impact of dexamethasone on chemotherapy resistance. mdpi.combioscientifica.com Studies have shown that dexamethasone can increase the adhesion of these cells to the extracellular matrix, which in turn enhances their resistance to apoptosis induced by cytotoxic drugs like cisplatin (B142131) and paclitaxel (B517696). bioscientifica.com This effect is partly mediated by the upregulation of integrin proteins. bioscientifica.com Dexamethasone has also been shown to induce the expression of genes like SGK1 and MKP1/DUSP1, which are involved in cell survival and can interfere with the efficacy of chemotherapy. mdpi.comresearchgate.net In some contexts, however, dexamethasone has been found to have a synergistic antitumor effect when combined with gemcitabine (B846) in certain cancer cell lines, an effect that appears to be dependent on the glucocorticoid receptor. tandfonline.com

Table 1: Mammalian Cell Lines in Dexamethasone Research

Cell Line TypeSpecific Cell LinesKey Research Findings
T-Cell Acute Lymphoblastic Leukemia (T-ALL) CEM-C7-14, CEM-C1-15, Molt-4, Jurkat, TALL-1, Ramos, JMInvestigating glucocorticoid resistance and sensitization. Dexamethasone's effects vary among cell lines and are not solely dependent on GR numbers. nih.govjst.go.jp
Multiple Myeloma (MM) Opm-2, 8226, ANBL-6, MM1RStudying mechanisms of apoptosis. GR-mediated transactivation is crucial. Dexamethasone can reduce c-maf protein levels. Sensitivity is linked to molecular subgroups. nih.govashpublications.orgnih.gov
Ovarian Cancer SKOV-3, HO-8910Examining chemotherapy resistance. Dexamethasone can increase cell adhesion and expression of survival genes, but can also have synergistic effects with certain chemotherapies. mdpi.combioscientifica.comtandfonline.com

Primary Cell Cultures for Mechanistic Investigations (e.g., Cardiomyocytes, RPE cells)

Primary cell cultures offer a model system that more closely resembles the in vivo state of cells. In cardiology, primary cultures of cardiomyocytes from rats and mice have been used to study the direct effects of dexamethasone on the heart. nih.govbiorxiv.org Dexamethasone treatment has been shown to cause a significant increase in cardiomyocyte cell size and the expression of hypertrophic markers. nih.gov Conversely, it can also inhibit apoptosis triggered by factors like serum deprivation. nih.gov Mechanistic studies have revealed that dexamethasone can increase mitochondrial respiration and fatty acid oxidation in fetal cardiomyocytes, effects that are dependent on the glucocorticoid receptor. biorxiv.org

In ophthalmology, primary cultures of retinal pigment epithelial (RPE) cells are used as a model for diseases like proliferative vitreoretinopathy. nih.gov Studies on these cells have explored the effects of dexamethasone in combination with other drugs. For instance, a combination of methotrexate (B535133) and dexamethasone has been shown to have a synergistic anti-inflammatory effect by reducing the expression of inflammation-related genes. nih.gov Dexamethasone has also been found to induce the expression and activity of P-glycoprotein in cultured RPE cells, which could have implications for drug efflux at the blood-retinal barrier. arvojournals.org Furthermore, research indicates that dexamethasone can induce epigenetic alterations in RPE cells, specifically affecting DNA methylation patterns through changes in the expression of DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes. nih.gov

Organoid and 3D Culture Systems for Complex Tissue Responses

While specific studies on dexamethasone using organoid and 3D culture systems are emerging, these models hold significant promise for understanding complex tissue responses. For instance, dexamethasone treatment of adult mouse atrial tissue explants has been shown to preserve their 3D morphology, contractile function, and myocyte phenotype for extended periods in culture. mdpi.com This suggests that such systems can be valuable for long-term studies of drug effects on tissue function. mdpi.com In the context of retinal research, the immunosuppressive action of dexamethasone was found to be crucial for the successful differentiation and survival of retinal organoids following transplantation, highlighting its role in complex tissue integration. nih.gov

In Vivo Non-Human Animal Models

In vivo animal models are indispensable for understanding the systemic and organ-specific effects of dexamethasone, as well as its pharmacokinetic properties.

Rodent Models for Systemic and Organ-Specific Responses (e.g., Rats, Mice for inflammation, cancer, epigenetics, epididymitis)

Rodent models are widely used to study the various effects of dexamethasone. In inflammation research, mouse models of contact hypersensitivity and lipopolysaccharide (LPS)-induced endotoxemia have demonstrated that the anti-inflammatory potency of dexamethasone is highly dependent on the route of administration. nih.gov For example, topical and subcutaneous administration can be highly effective, while intraperitoneal injection may show no anti-inflammatory activity in certain models. nih.gov Mouse models of asthma have also been used to show that dexamethasone can prevent and reduce airway hyperreactivity and pulmonary inflammation. physiology.orgplos.org

Rat models have been instrumental in studying the epigenetic effects of dexamethasone. Prenatal exposure to dexamethasone in rats has been shown to result in long-term epigenetic modifications, such as alterations in histone modifications and DNA methylation in the offspring. plos.orgnih.gov These changes have been linked to effects on the developing immune system and heart. plos.orgnih.gov For instance, dexamethasone treatment in newborn rats can decrease the number of cardiomyocytes through epigenetic mechanisms. plos.org

In the context of reproductive health, mouse models of bacterial epididymitis have been used to investigate the therapeutic potential of dexamethasone. frontiersin.orgnih.gov These studies have shown that a combination of dexamethasone and an antibiotic can effectively reduce long-term tissue damage by dampening the host's adaptive immune response. nih.gov This suggests a potential strategy for preserving fertility in cases of epididymitis. frontiersin.orgnih.gov

Table 2: Rodent Models in Dexamethasone Research

Model TypeAnimalResearch AreaKey Findings
Inflammation MiceContact hypersensitivity, endotoxemia, asthmaAnti-inflammatory efficacy is route-dependent. nih.gov Can prevent and reduce airway inflammation. physiology.orgplos.org
Cancer MiceGlioblastoma, lung carcinoma, pancreatic cancer, breast cancerHigh doses can inhibit tumor growth. mdpi.com Can enhance chemotherapy effects but may negatively impact immunotherapy. aceoncology.orgspandidos-publications.com
Epigenetics RatsPrenatal exposureLeads to long-term histone and DNA methylation changes affecting organ development. plos.orgnih.gov
Epididymitis MiceBacterial epididymitisCombined with antibiotics, it reduces long-term tissue damage and preserves duct continuity. frontiersin.orgnih.gov

Larger Animal Models for Pharmacokinetic and Proof-of-Concept Studies (e.g., Dogs, Minipigs, Rabbits)

Larger animal models are often used for pharmacokinetic studies and to validate findings from rodent models in a system that may be more predictive of human responses. Rabbit models have been used to study the immunosuppressive effects of dexamethasone, characterizing changes in lymphocyte distribution and function. nih.govresearchgate.net Rabbits have also been utilized in models of oral ulcers and retinal neovascularization to investigate the therapeutic effects of dexamethasone. tjpr.orgarvojournals.org For example, a dexamethasone implant was shown to be effective at reducing angiographic leakage in a rabbit model of chronic retinal neovascularization. arvojournals.org While specific studies on dogs and minipigs for dexamethasone pharmacokinetics and proof-of-concept were not detailed in the provided search results, these models are generally valuable in preclinical drug development for their physiological similarities to humans.

Xenograft Models for Antitumor Efficacy and Resistance Studies

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are pivotal preclinical tools for evaluating the antitumor effects of therapeutic agents and for investigating the complex mechanisms of drug resistance. In the context of dexamethasone, these models have been instrumental in defining its role both as a single agent and in combination therapies across a spectrum of cancers, as well as in elucidating the molecular underpinnings of therapeutic failure.

Antitumor Efficacy in Xenograft Models

Studies using xenografts have demonstrated that dexamethasone's antitumor activity is highly context-dependent, varying with cancer type and in combination with other agents.

In some cancers, dexamethasone exhibits direct, single-agent antitumor effects. For instance, it has shown efficacy in pancreatic cancer xenografts derived from both patient tumor tissue (PDX) and established cell lines like PANC-1 and SW1990. nih.gov Similarly, in models of androgen-independent prostate cancer using DU145 cells, dexamethasone monotherapy inhibited tumor growth. oup.comaacrjournals.org The mechanisms behind this direct action include the disruption of the NF-κB–IL-6 pathway in prostate cancer and the suppression of key angiogenic factors such as VEGF and IL-8. oup.comaacrjournals.org In multiple myeloma, dexamethasone's pro-apoptotic effect has been demonstrated in sensitive xenograft models like OPM2 and OCI-AML3. researchgate.netnih.govhaematologica.org

More frequently, xenograft studies have explored dexamethasone as a chemosensitizer to enhance the efficacy of standard cytotoxic agents. Pretreatment with dexamethasone significantly increased the antitumor activity of carboplatin (B1684641) and gemcitabine by two- to four-fold across xenograft models of colon, lung, breast, and glioma cancers. nih.gov This enhancement was linked to increased intratumoral accumulation of the chemotherapy drugs. nih.gov Likewise, combining dexamethasone with gemcitabine in liver (HepG2) and pancreatic (AsPC-1) cancer xenografts resulted in synergistic antitumor activity, which was found to be dependent on glucocorticoid receptor (GR) signaling and the induction of apoptosis via caspases 3, 8, and 9. tandfonline.com A synergistic effect was also noted when combining quercetin (B1663063) with dexamethasone in a multiple myeloma xenograft model. oncotarget.com

However, the interaction is not always beneficial. In a breast cancer xenograft model, pretreatment with dexamethasone significantly reduced the efficacy of paclitaxel. tandfonline.com This negative interaction was attributed to the inhibition of chemotherapy-induced apoptosis in the tumor cells. tandfonline.com Mechanistically, this involved the upregulation of the anti-apoptotic gene MKP-1 and the downregulation of the pro-apoptotic genes Bid and TRAIL following dexamethasone administration. tandfonline.com

Table 1: Research Findings on Dexamethasone's Antitumor Efficacy in Xenograft Models This table is interactive. Users can sort and filter the data.

Cancer Type Xenograft Model Treatment Combination Key Findings Reference(s)
Pancreatic Cancer PDX, PANC-1, SW1990 Dexamethasone alone Exhibited anti-cancer efficacy and tumor growth inhibition. nih.gov
Prostate Cancer DU145 Dexamethasone alone Inhibited tumor growth and neovascularization. oup.comaacrjournals.org
Multiple Myeloma OPM2 Dexamethasone alone Significantly inhibited tumor growth. researchgate.netnih.gov
Multiple Myeloma OCI-AML3 Dexamethasone alone Resulted in a significant survival advantage. haematologica.org
Multiple Myeloma H-929 Dexamethasone + SCIO-469 Combination significantly reduced tumor growth. iiarjournals.org
Multiple Myeloma RPMI8226 Dexamethasone + Quercetin Combination significantly increased apoptosis and inhibited tumor growth. oncotarget.com
Breast, Colon, Lung, Glioma MCF-7, MDA-MB-468, LS174T, A549, H1299, U87-MG Dexamethasone + Carboplatin/Gemcitabine Significantly increased the efficacy of chemotherapy by 2-4 fold. nih.gov
Breast Cancer 4T1 (syngeneic) Dexamethasone + Adriamycin Enhanced the therapeutic effect of Adriamycin, inducing almost complete tumor growth inhibition. researchgate.net
Liver/Pancreatic Cancer HepG2, AsPC-1 Dexamethasone + Gemcitabine Showed a significant synergistic antitumor activity. tandfonline.com
Breast Cancer Not specified Dexamethasone + Paclitaxel Decreased xenograft response to paclitaxel; resulted in larger tumors compared to paclitaxel alone. tandfonline.com

Investigating Dexamethasone Resistance with Xenograft Models

Xenograft models, particularly those derived directly from patients (PDX), are invaluable for studying clinically relevant mechanisms of dexamethasone resistance. oaepublish.com These models have shown that the in vitro and in vivo sensitivity to dexamethasone often correlates with the clinical outcome of the patients from whom the xenografts were derived. ashpublications.orgnih.govnih.gov

A primary focus of this research has been in acute lymphoblastic leukemia (ALL). ashpublications.orgnih.govashpublications.org Studies using a panel of childhood ALL xenografts revealed that resistance is frequently associated with mechanisms that occur downstream of the glucocorticoid receptor (GR). ashpublications.org In many resistant xenografts, dexamethasone still induces the normal translocation of the GR from the cytoplasm to the nucleus, but it fails to induce the expression of the critical pro-apoptotic protein Bim. ashpublications.orgresearchgate.net This indicates that the defect lies in the subsequent steps of the apoptotic pathway, not in the initial receptor activation. ashpublications.org Furthermore, PDX models of T-cell ALL have shown that resistance can develop upon relapse and may be linked to the upregulation of Bcl-2. oaepublish.com

Similar findings have been observed in multiple myeloma. The response to dexamethasone is heterogeneous and correlates with specific molecular subtypes of the disease. nih.govnih.gov Xenograft models have been used to confirm this in vivo, where a dexamethasone-sensitive myeloma cell line (OPM2) showed significant tumor growth inhibition, while a resistant line (KMS12-PE) did not. researchgate.netnih.gov The expression level of the GR itself has been identified as a crucial limiting factor for dexamethasone-induced cell death in these models. nih.gov

Table 2: Xenograft Models Used in Dexamethasone Resistance Studies This table is interactive. Users can sort and filter the data.

Cancer Type Xenograft Model/Cell Line Key Resistance Mechanism/Finding Reference(s)
Acute Lymphoblastic Leukemia ALL-2, ALL-19 (Resistant) Failure to up-regulate the pro-apoptotic protein Bim after dexamethasone exposure. ashpublications.orgresearchgate.net
Acute Lymphoblastic Leukemia T-ALL PDX Development of resistance upon relapse; associated with increased IL-7Rα expression and elevated Bcl-2 levels. oaepublish.com
Acute Lymphoblastic Leukemia B-Cell Precursor ALL Resistance associated with profoundly attenuated induction of the BH3-only proapoptotic protein, Bim. ashpublications.org
Multiple Myeloma KMS12-PE (Resistant) Failed to reduce tumor growth in vivo, correlating with in vitro resistance. researchgate.netnih.gov
Multiple Myeloma CCND1 subgroup cell lines All cell lines in this subgroup were resistant to dexamethasone. nih.govnih.gov

Mechanisms of Dexamethasone Resistance in Preclinical Settings

Glucocorticoid Receptor (GR) Aberrations

Defects in the glucocorticoid receptor itself are a primary and well-documented cause of dexamethasone (B1670325) resistance in laboratory settings. These aberrations can prevent the drug from initiating the signaling cascade required for apoptosis.

A straightforward mechanism of resistance is the reduction in the total amount of GR protein within the cell. Preclinical studies in acute lymphoblastic leukemia (ALL) have shown that cell clones that become resistant to glucocorticoids often exhibit lower levels of GR expression. medscape.com This reduction in receptor availability limits the cell's capacity to respond to dexamethasone, thereby diminishing the drug's cytotoxic potential. While high GR expression does not always guarantee sensitivity, a chronic low expression is a common feature of resistant clones developed in preclinical models. medscape.com

In laboratory-derived ALL cell lines, resistance is frequently associated with mutations within the NR3C1 gene, which encodes the GR. mdpi.com These mutations often occur in the ligand-binding domain of the receptor, impairing its ability to interact with dexamethasone. mdpi.comoncotarget.com Although somatic mutations in the GR are less commonly found in primary patient samples, they represent a significant and recurring mechanism of acquired resistance in preclinical models. mdpi.comhaematologica.org Functional impairment can also result from defects that affect receptor-ligand interactions without a classic mutation. mdpi.comoncotarget.com

Resistance can manifest even when dexamethasone successfully binds to the GR and the complex translocates to the nucleus. Research in B-cell precursor ALL (BCP-ALL) xenografts has demonstrated that resistance can occur downstream of these initial steps. ashpublications.org In these models, the GR-dexamethasone complex moves to the nucleus but fails to effectively regulate target genes. This failure can be due to an inability to bind to specific DNA sequences known as glucocorticoid response elements (GREs) or from impaired interactions with other essential transcription factor complexes, such as nuclear factor κB (NF-κB) and activator protein-1 (AP-1), which are necessary for mediating the apoptotic signal. oncotarget.comashpublications.org

Mechanism Description Preclinical Model Examples Key Findings
GR Downregulation Reduction in the cellular concentration of glucocorticoid receptor protein.Acute Lymphoblastic Leukemia (ALL) cell lines. medscape.comResistant clones selected after chronic glucocorticoid exposure show decreased GR levels. medscape.com
GR Gene Mutations Somatic mutations, often in the ligand-binding domain, that impair receptor function.Laboratory-derived ALL cell lines. mdpi.comA frequent cause of acquired resistance in vitro, affecting dexamethasone binding. mdpi.comoncotarget.com
Post-Receptor Defects Failure of the activated GR to regulate target genes despite nuclear translocation.B-cell precursor ALL xenografts. ashpublications.orgResistance occurs upstream of Bim induction but downstream of GR nuclear entry. ashpublications.org

Intrinsic and Acquired Resistance Pathways

Beyond the GR itself, cellular resistance to dexamethasone is heavily influenced by the activity of other signaling networks. The activation of pathways that promote cell survival and the dysregulation of the cell's own apoptotic machinery can effectively neutralize the cytotoxic commands initiated by dexamethasone.

The phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical mediator of cell survival, and its activation is a well-established mechanism of dexamethasone resistance, particularly in multiple myeloma (MM) and ALL preclinical models. oncotarget.comnih.govresearchgate.net Cytokines such as IL-6 can trigger dexamethasone resistance through the PI3K/AKT signaling cascade. nih.gov Consequently, inhibiting this pathway with selective inhibitors has been shown to restore drug sensitivity in resistant tumor cells. medscape.comresearchgate.net

The nuclear factor κB (NF-κB) pathway also plays a pivotal role. One of dexamethasone's mechanisms of action is the inhibition of the canonical NF-κB pathway. tandfonline.com However, some preclinical models of MM show that resistance is associated with the constitutive activation of the non-canonical NF-κB pathway, which is not effectively targeted by glucocorticoids. tandfonline.com In certain cellular contexts, dexamethasone treatment has paradoxically been found to increase NF-κB signaling, further contributing to resistance. spandidos-publications.com

In T-cell acute lymphoblastic leukemia (T-ALL), the lymphocyte-specific protein tyrosine kinase (LCK) has been identified as a key driver of resistance. nih.govmdpi.com In some preclinical settings, dexamethasone paradoxically induces LCK phosphorylation and activation, which promotes survival signaling. mdpi.com Inhibition of LCK with the kinase inhibitor dasatinib (B193332) has been shown to re-sensitize resistant T-ALL cells and acts synergistically with dexamethasone in patient-derived xenograft models. haematologica.orgnih.gov

Pathway Role in Resistance Preclinical Model Therapeutic Implication
PI3K/AKT Activation promotes cell survival and counteracts dexamethasone-induced apoptosis. nih.govresearchgate.netMultiple Myeloma, ALL. medscape.comnih.govInhibition of PI3K or AKT can restore sensitivity to dexamethasone. medscape.comresearchgate.net
NF-κB Constitutive activation of the non-canonical pathway bypasses dexamethasone-mediated suppression. tandfonline.comMultiple Myeloma. tandfonline.comTargeting specific NF-κB pathways may overcome resistance.
LCK Paradoxical activation by dexamethasone can drive pro-survival signaling. mdpi.comT-cell ALL. nih.govmdpi.comLCK inhibitors (e.g., dasatinib) show synergy with dexamethasone. haematologica.orgnih.gov

The ultimate effect of dexamethasone is to trigger apoptosis, a process tightly controlled by the Bcl-2 family of proteins. Resistance is intimately linked to the dysregulation of these proteins. nih.gov

Increased levels of anti-apoptotic proteins are a common feature of resistant cells. Myeloid cell leukemia 1 (MCL1) upregulation, in particular, correlates with glucocorticoid resistance in ALL. nih.gov Preclinical studies in MM show that combining MCL-1 inhibitors with dexamethasone results in synergistic apoptosis. ashpublications.orguu.nl Similarly, overexpression of BCL-2 is associated with resistance, and targeting it can potentiate dexamethasone's effects. nih.gov

Conversely, the failure to induce pro-apoptotic proteins is a critical resistance mechanism. The BH3-only protein BIM is a key mediator of glucocorticoid-induced apoptosis. nih.gov In resistant BCP-ALL xenografts, a profoundly attenuated induction of Bim is observed following dexamethasone exposure, identifying this as a crucial point of failure in the apoptotic pathway. ashpublications.org The role of the BH3-only protein NOXA is more complex; some studies in ALL cell lines show that dexamethasone can decrease levels of pro-apoptotic NOXA, suggesting a self-limiting aspect of its action that may contribute to incomplete cell kill. mdpi.comencyclopedia.pub

Role of the Microenvironment in Mediating Dexamethasone Resistance

The tumor microenvironment (TME), a complex ecosystem of stromal cells, extracellular matrix (ECM), and soluble factors, plays a pivotal role in mediating resistance to dexamethasone in various preclinical models. nih.govsci-hub.st This phenomenon, often termed environment-mediated drug resistance (EM-DR), arises from the dynamic interplay between cancer cells and their surrounding niche, which can be broadly categorized into cell adhesion-mediated drug resistance (CAM-DR) and soluble factor-mediated drug resistance (SM-DR). nih.govsci-hub.st

Stromal Cell Interactions:

Direct contact between tumor cells and bone marrow stromal cells (BMSCs) is a significant contributor to dexamethasone resistance, particularly in hematological malignancies like multiple myeloma (MM). tandfonline.commdpi.comoncotarget.com This interaction triggers signaling pathways that promote tumor cell survival and proliferation. For instance, the adhesion of MM cells to BMSCs can lead to the upregulation of factors that inhibit apoptosis, a key mechanism of dexamethasone action. tandfonline.comoncotarget.com Cancer-associated fibroblasts (CAFs), another major stromal component, contribute to resistance by remodeling the ECM, making it a physical barrier to drug penetration, and by secreting cytokines like IL-6 that activate pro-survival pathways in tumor cells. mdpi.comcrownbio.com

Key Soluble Factors and Their Mechanisms:

A variety of soluble factors secreted within the TME contribute to dexamethasone resistance by activating intracellular signaling cascades that counteract the drug's effects.

Interleukin-6 (IL-6): Secreted by both BMSCs and MM cells, IL-6 is a potent mediator of dexamethasone resistance. tandfonline.comoncotarget.comnih.gov It activates the JAK/STAT3 and PI3K/Akt signaling pathways, leading to the upregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-xL. nih.gov Autocrine production of IL-6 by MM cells is associated with a more aggressive phenotype and resistance to dexamethasone-induced apoptosis. oncotarget.comnih.gov

Insulin-like Growth Factor 1 (IGF-1): An increased expression and activation of the IGF-1/IGF-1R pathway in MM cells has been linked to resistance against therapies including dexamethasone. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): In some contexts, TNF-α can contribute to glucocorticoid resistance by promoting inflammatory signaling that opposes the anti-inflammatory actions of dexamethasone. nih.gov

Other Cytokines and Chemokines: Factors such as IL-8 and stromal cell-derived factor-1 (SDF-1/CXCL12) also play roles in promoting tumor cell survival, migration, and resistance to therapy. oncotarget.comnih.gov

Hypoxia:

Hypoxia, a common feature of the TME, is another significant contributor to dexamethasone resistance. tandfonline.com In preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), hypoxia has been shown to induce resistance to dexamethasone. tandfonline.com Chronic exposure to hypoxic conditions can lead to cellular adaptations that enhance survival and diminish the efficacy of glucocorticoid therapy. tandfonline.com Dexamethasone has been observed to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and its target genes, suggesting a complex interplay between glucocorticoid signaling and the hypoxic response. spandidos-publications.comnih.gov

Extracellular Matrix (ECM) Remodeling:

The ECM within the tumor microenvironment can physically impede the delivery of dexamethasone to cancer cells. crownbio.com A dense ECM, often produced by CAFs, can limit the diffusion of therapeutic agents, thereby reducing their effective concentration at the tumor site. crownbio.comresearchgate.net

Table 1: Microenvironmental Factors Mediating Dexamethasone Resistance

FactorMechanism of ResistanceRelevant Cancer Models
Bone Marrow Stromal Cells (BMSCs) Cell adhesion-mediated upregulation of anti-apoptotic proteins.Multiple Myeloma
Cancer-Associated Fibroblasts (CAFs) ECM remodeling, secretion of pro-survival cytokines (e.g., IL-6).Various solid tumors, Multiple Myeloma
Interleukin-6 (IL-6) Activation of JAK/STAT3 and PI3K/Akt pathways, upregulation of Mcl-1 and Bcl-xL.Multiple Myeloma
Hypoxia Induction of cellular adaptations that promote survival and reduce drug efficacy.T-cell Acute Lymphoblastic Leukemia
Extracellular Matrix (ECM) Creates a physical barrier to drug diffusion.Solid tumors

Epigenetic Modulation by Dexamethasone in Research Models

Dexamethasone's Influence on DNA Methylation Dynamics

Dexamethasone's impact on DNA methylation—a fundamental epigenetic mechanism typically associated with the repression of gene transcription—is complex, involving both broad and targeted changes to the methylation status of the genome.

Global and Gene-Specific Hypo/Hypermethylation Patterns

Dexamethasone (B1670325) treatment can induce both global and gene-specific shifts in DNA methylation. Studies have reported that glucocorticoids predominantly cause a loss of methylation rather than a gain across the genome. oup.com For instance, in human retinal pigment epithelial (RPE) cells, dexamethasone exposure led to a significant reduction in global DNA methylation. nih.govnih.govresearchgate.net This general trend towards hypomethylation has been observed in various models, including in mice exposed to high levels of glucocorticoids, where the affected genes were primarily related to metabolism, the immune system, and neurodevelopment. oup.com

However, the response can be highly specific to the gene locus. In human peripheral blood samples, acute dexamethasone treatment induced dynamic, temporary methylation changes at specific CpG sites within the FKBP5 gene, a key regulator of the stress response. researchgate.netnih.gov Conversely, in other contexts, dexamethasone can lead to hypermethylation. For example, it has been shown to promote hypermethylation and subsequent transcriptional repression of cell cycle genes, such as Ccnd2, in neonatal rat cardiomyocytes. uq.edu.au Similarly, in a rat hypothalamic cell line, dexamethasone induced the suppression of the corticotropin-releasing hormone (crh) gene, which was associated with an increase in promoter methylation. nih.gov

Table 1: Examples of Dexamethasone-Induced DNA Methylation Changes in Research Models

Model SystemEffectSpecific Gene/RegionFindingCitation
Human Retinal Pigment Epithelial (ARPE-19) CellsGlobal HypomethylationGenome-wideDexamethasone treatment resulted in a significant decrease in overall genomic DNA methylation levels. nih.govnih.gov
Human Peripheral BloodDynamic, Site-Specific HypomethylationFKBP5Acute dexamethasone exposure caused transient demethylation at specific CpG sites within FKBP5 enhancers. researchgate.netnih.gov
Neonatal Rat CardiomyocytesGene-Specific HypermethylationCcnd2Dexamethasone treatment led to hypermethylation of the Ccnd2 promoter, inhibiting cardiomyocyte proliferation. uq.edu.au
Rat Hypothalamic Cell LineGene-Specific HypermethylationcrhSuppression of the crh gene by dexamethasone was linked to increased methylation at its promoter. nih.gov

Involvement of DNA Methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) Enzymes

The methylation state of DNA is dynamically regulated by the opposing actions of DNA methyltransferases (DNMTs), which add methyl groups, and Ten-Eleven Translocation (TET) enzymes, which initiate demethylation. nih.govoup.com Dexamethasone has been found to modulate the expression and activity of both enzyme families.

In some models, dexamethasone-induced hypomethylation is achieved by downregulating DNMTs. For example, glucocorticoids can cause hypomethylation by reducing the expression of DNMT1. oup.com In other studies, such as in ARPE-19 cells, dexamethasone treatment was associated with aberrant mRNA expression levels of both DNMTs and TETs, and was also found to directly hinder the enzymatic activity of DNMTs, particularly DNMT1. nih.govnih.govresearchgate.net This suggests a multifaceted mechanism for reducing methylation levels.

Conversely, dexamethasone can also upregulate the expression of TET enzymes, promoting active demethylation. oup.com In ARPE-19 cells, dexamethasone treatment led to global DNA hyper-hydroxymethylation (the product of TET activity) and was associated with the upregulation of TET1 and TET3. nih.gov The recruitment of specific enzymes, such as DNMT3B in the case of crh gene suppression, highlights the context-dependent nature of dexamethasone's influence on the DNA methylation machinery. oup.comnih.gov

Dexamethasone's Effects on Histone Modification Profiles

Dexamethasone also profoundly influences the post-translational modifications of histone proteins, which package DNA into chromatin and regulate its accessibility for transcription.

Acetylation (e.g., H3K27ac) and Deacetylation Mechanisms

Histone acetylation, particularly at lysine (B10760008) 27 of histone H3 (H3K27ac), is a hallmark of active enhancers and promoters. mdpi.comresearcher.life Dexamethasone can alter gene expression by modulating histone acetylation. The activated glucocorticoid receptor can recruit coactivator proteins with intrinsic histone acetyltransferase (HAT) activity, leading to histone acetylation and gene transcription. atsjournals.org

Conversely, a primary mechanism of dexamethasone's anti-inflammatory action involves the recruitment of histone deacetylases (HDACs), such as HDAC2, to the sites of inflammatory genes. oup.comersnet.org This recruitment leads to the deacetylation of histones, chromatin condensation, and transcriptional repression. oup.comatsjournals.org Studies have shown that prenatal dexamethasone exposure can increase the expression of HDAC7 and decrease H3K9ac levels at specific gene promoters in offspring. researchgate.net In other research, prenatal dexamethasone exposure was found to increase H3K27ac levels in the promoter region of the CYP27A1 gene in the adrenal glands of male offspring, demonstrating that dexamethasone can induce both acetylation and deacetylation depending on the gene and cellular context. researchgate.netresearchgate.net

Methylation and Other Histone Marks

Beyond acetylation, dexamethasone influences a variety of other histone marks, including methylation. These modifications can be associated with either gene activation or repression. For example, dexamethasone treatment was shown to increase the trimethylation of H3K9, a mark of gene suppression, at the crh promoter in a rat hypothalamic cell line. nih.gov In contrast, levels of di- and trimethylated H3K4, which are marks of gene activation, were not significantly changed in that model. nih.gov In another study, dexamethasone-induced reversion of the epithelial-to-mesenchymal transition (EMT) was associated with a decrease in H3K4me2 and H3K9me2 but an increase in H3K9me1 at specific chromatin sites. researchgate.net These findings underscore the complexity of dexamethasone's impact on the histone code, where specific patterns of modifications dictate the ultimate transcriptional outcome.

Table 2: Dexamethasone's Influence on Histone Marks in Research Models

Model SystemHistone MarkEffectAssociated Gene/ProcessCitation
Rat Hypothalamic Cell LineH3K9me3IncreaseRepression of crh gene nih.gov
Oral Squamous Cell Carcinoma CellsH3K4me2, H3K9me2DecreaseReversion of EMT researchgate.net
Oral Squamous Cell Carcinoma CellsH3K9me1IncreaseReversion of EMT researchgate.net
Rat Adrenal Gland (Male Offspring)H3K27acIncreaseUpregulation of CYP27A1 gene researchgate.netresearchgate.net
Rat Testes (Male Offspring)H3K9acDecreaseDownregulation of StAR gene researchgate.net

Long-Term Epigenetic Consequences in Developmental Models (e.g., Prenatal Exposure Effects)

Exposure to the synthetic glucocorticoid dexamethasone during prenatal development can lead to lasting epigenetic modifications, which are thought to underlie the long-term health consequences observed in offspring. researchgate.netfrontiersin.org These epigenetic changes, including DNA methylation and histone modifications, can permanently alter gene expression patterns in a tissue-specific manner, programming the individual for an increased risk of disease in adulthood. researchgate.netfrontiersin.org Research in developmental models has demonstrated that these epigenetic marks can be established in the fetus and persist into adult life, influencing a range of physiological systems. ahajournals.orgnih.gov

DNA Methylation Changes

Prenatal dexamethasone exposure (PDE) has been consistently shown to alter DNA methylation patterns in offspring, affecting genes crucial for various biological functions. ahajournals.orgnih.govjci.org These changes can be widespread and have been observed in different tissues and cell types.

In a study analyzing CD4+ T cells from individuals exposed to dexamethasone during the first trimester, researchers identified 9,672 differentially methylated probes (DMPs) associated with the treatment. nih.govoup.com A further 7,393 DMPs were found to have a sex-specific interaction with the exposure. nih.govoup.com These DMPs were notably enriched in intergenic regions near active enhancers and were associated with genes involved in immune function, inflammation, methylation regulation, and steroidogenesis. nih.gov

Specific genes implicated in neurodevelopment and hypothalamic-pituitary-adrenal (HPA) axis function have been shown to have altered methylation statuses. nih.gov For instance, differential methylation has been observed in genes such as BDNF (brain-derived neurotrophic factor), NR3C1 (the glucocorticoid receptor), and FKBP5 (a co-chaperone of the glucocorticoid receptor). nih.govnih.gov Increased methylation of a CpG site in the FKBP5 gene has been associated with alterations in white-matter microstructure in the brains of adults who were exposed to dexamethasone prenatally. nih.gov

Animal models have provided further mechanistic insights. In rats, prenatal exposure to dexamethasone leads to epigenetic modulation of the angiotensin receptor type 1a (Agtr1a) gene in the hypothalamus. jci.org This involves DNA demethylation of the Agtr1a gene, which is linked to its upregulated expression and the subsequent development of salt-sensitive hypertension in adult offspring. jci.org Similarly, studies on vascular health have shown that PDE increases promoter methylation of the BKα and BKβ1 genes, which encode subunits of the high-conductance Ca2+-activated K+ channels. ahajournals.orgahajournals.org This increased methylation, observed from the fetal stage to adulthood, is compatible with the reduced expression of these genes and contributes to vascular dysfunction. ahajournals.orgahajournals.org

Table 1: Differentially Methylated Genes and Probes Following Prenatal Dexamethasone Exposure This table summarizes key findings from studies on DNA methylation changes induced by prenatal dexamethasone.

Study Type Tissue/Cell Type Findings Associated Genes/Regions Implicated Functions Reference
Human CD4+ T cells 9,672 Differentially Methylated Probes (DMPs) BDNF, FKBP5, NR3C1 Immune function, Inflammation, Neurodevelopment, HPA axis nih.govoup.com
Human Brain (imaging study) Increased methylation of FKBP5 promoter FKBP5 White-matter microstructure nih.gov
Rat Model Hypothalamus (PVN) DNA demethylation of Agtr1a promoter Agtr1a Blood pressure regulation, Hypertension jci.org
Rat Model Mesenteric Arteries Increased promoter methylation BKα, BKβ1 Vascular tone, Vascular dysfunction ahajournals.org
Rat Model Peripheral Blood Mononuclear Cells Altered methylation of GR exon 1-10 to 1-11 Glucocorticoid Receptor (GR) Glucocorticoid sensitivity, Autoimmunity nih.gov

Histone Modifications

In addition to DNA methylation, prenatal dexamethasone exposure can induce long-lasting changes in histone modifications, which are another critical layer of epigenetic regulation. ahajournals.orgnih.gov These modifications can alter chromatin structure, making genes more or less accessible for transcription.

In rat models, PDE has been shown to impair vascular contractile functions by upregulating the expression of IP3R1 (inositol 1,4,5-trisphosphate receptor 1) and Cav1.2 (L-type Ca2+ channels subunit alpha1 C). ahajournals.orgnih.gov While DNA methylation was not found to be involved in this upregulation, researchers observed significant changes in histone modifications in the promoter regions of these genes. ahajournals.orgresearchgate.net The alterations in histone marks were consistent with the increased transcriptional levels of IP3R1 and Cav1.2, suggesting that dexamethasone exposure activates their transcription via these epigenetic changes, leading to vascular hypercontractility in adult offspring. ahajournals.orgnih.govresearchgate.net

Research on the immune system has revealed similar mechanisms. Prenatal dexamethasone treatment in rats leads to a long-term decrease in the production of tumour necrosis factor-α (TNF-α). nih.gov This reduced expression is associated with decreased levels of active chromatin marks, such as the acetylation of histone H3 lysines and methylation at H3K4 and H3K36, in the TNF-α promoter. nih.gov

Furthermore, a study investigating the origins of metabolic syndrome found that PDE leads to liver dysplasia and insulin (B600854) resistance in adult offspring. researchgate.netnih.gov This was linked to the downregulation of insulin-like growth factor 1 (IGF1). The mechanism was identified as a reduction in the histone 3 lysine 27 acetylation (H3K27ac) level of the IGF1 gene, which inhibits its expression. researchgate.netnih.gov

Table 2: Histone Modifications and Associated Gene Expression Changes Following Prenatal Dexamethasone Exposure This table outlines research findings on how prenatal dexamethasone alters histone modifications to regulate gene expression.

Target Gene(s) Tissue Histone Modification Change Consequence Associated Phenotype Reference
IP3R1, Cav1.2 Mesenteric Arteries Altered promoter histone modifications (unspecified) Upregulated gene expression Vascular hypercontractility ahajournals.orgnih.gov
TNF-α Immune cells Decreased active chromatin marks (H3 acetylation, H3K4me1/3, H3K36me3) Decreased gene expression Lasting impact on the immune system nih.gov
IGF1 Liver Decreased H3K27ac level Downregulated gene expression Liver dysplasia, Metabolic syndrome researchgate.netnih.gov
DNMT3a, HDAC1, HDAC2 Cortex, Hippocampus Not directly measured, but expression of these modifying enzymes increased Increased mRNA levels of epigenetic regulators Potential for widespread epigenetic dysregulation dergipark.org.tr

These findings collectively demonstrate that prenatal exposure to dexamethasone can establish a lasting epigenetic memory. ahajournals.org This "fetal programming" can alter developmental trajectories and predispose individuals to a variety of diseases in later life, including cardiovascular disorders, metabolic syndrome, and neurodevelopmental issues, through persistent changes in gene expression. frontiersin.orgoup.com

Dexamethasone in Advanced Drug Delivery System Research Preclinical/conceptual

Nanoparticle-Based Delivery Systems for Research Purposes

Nanoparticle-based systems are at the forefront of dexamethasone (B1670325) delivery research, offering the potential for targeted and controlled release, which could improve therapeutic outcomes while minimizing systemic side effects.

Liposomes and Polymeric Nanoparticles for Controlled Release

Liposomes and polymeric nanoparticles are extensively investigated for their ability to encapsulate dexamethasone and modulate its release profile.

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For dexamethasone, liposomal formulations are being explored to enhance its delivery to inflamed tissues. mdpi.com Preclinical studies have shown that encapsulating dexamethasone or its phosphate (B84403) salt in liposomes can lead to more potent and sustained anti-tumor effects in models of metastatic bone disease. uu.nl The mechanism is thought to involve the localization of liposomes to the tumor microenvironment, where locally present enzymes can release the active drug. uu.nl Research has also focused on developing light-activated liposomal systems for on-demand drug release. acs.org

Polymeric Nanoparticles: These are solid, colloidal particles made from biodegradable polymers. Researchers have successfully encapsulated dexamethasone and its more lipophilic prodrug, dexamethasone palmitate, into polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol) (PEG). nih.govnih.gov These nanoparticles have demonstrated the ability to provide a controlled and sustained release of the drug. nih.govnih.gov For instance, dexamethasone-loaded PLGA nanoparticles have shown a slower, more controlled release over an extended period compared to the free drug. researchgate.net The surface of these nanoparticles can also be modified to improve their targeting capabilities. mdpi.com

Table 1: Comparison of Liposomal and Polymeric Nanoparticle Systems for Dexamethasone Delivery (Preclinical Data)

Feature Liposomes Polymeric Nanoparticles Key Findings
Composition Lipid bilayer vesicles Solid polymeric matrix (e.g., PLGA, PEG) Both can effectively encapsulate dexamethasone. uu.nlnih.gov
Release Profile Can be designed for sustained or triggered release (e.g., light-activated) Typically provides sustained release over time Polymeric nanoparticles often show a more prolonged, continuous release. acs.orgresearchgate.net
Targeting Passive targeting to inflamed tissues and tumors Can be engineered for both passive and active targeting Both systems show enhanced accumulation at target sites compared to free drug. mdpi.commdpi.com
Preclinical Efficacy Significant inhibition of tumor growth in bone metastasis models. uu.nl Improved anti-inflammatory effects and reduced joint inflammation in arthritis models. nih.gov Both formulations demonstrate superior efficacy over the unencapsulated drug in preclinical models. uu.nlnih.gov

Mesoporous Silica (B1680970) and Hydroxyapatite (B223615) Nanoparticles

Inorganic nanoparticles like mesoporous silica and hydroxyapatite are also being explored as carriers for dexamethasone due to their unique properties.

Mesoporous Silica Nanoparticles (MSNs): MSNs possess a high surface area and tunable pore sizes, making them excellent candidates for drug delivery. explorationpub.comexplorationpub.com They can be loaded with high concentrations of dexamethasone and their surface can be functionalized to control the release rate. explorationpub.comnih.gov Studies have shown that MSNs can provide sustained release of dexamethasone, which is beneficial for treating chronic inflammatory conditions. nih.gov For example, amino-functionalized MSNs have demonstrated effective loading and controlled release of dexamethasone phosphate, with the release kinetics suggesting a strong interaction between the drug and the nanoparticle matrix. explorationpub.com In a preclinical model of airway inflammation, dexamethasone-loaded MSNs were as effective as the free drug, highlighting their potential for pulmonary delivery. mdpi.com

Hydroxyapatite Nanoparticles (nHA): As a major component of bone, hydroxyapatite is a biocompatible material for bone tissue engineering applications. Dexamethasone-loaded nHA nanoparticles are being investigated to promote osteogenic differentiation of stem cells. When incorporated into scaffolds, these nanoparticles can provide a sustained release of dexamethasone, which has been shown to enhance bone regeneration. nih.gov

Table 2: Research Findings on Mesoporous Silica and Hydroxyapatite Nanoparticles for Dexamethasone Delivery

Nanoparticle Type Key Features Research Focus Representative Findings
Mesoporous Silica (MSNs) High surface area, tunable pore size, easy surface functionalization. explorationpub.comexplorationpub.com Controlled and sustained release for anti-inflammatory therapy. nih.gov High drug loading capacity and sustained release over 100 hours in vitro. nih.gov Effective in a preclinical model of airway inflammation. mdpi.com
Hydroxyapatite (nHA) Biocompatible, osteoconductive. nih.gov Promoting bone regeneration and osteogenic differentiation. Sustained release from scaffolds enhances the expression of bone-related genes and increases mineralization. nih.gov

Microparticle and Scaffold-Based Delivery Systems for Tissue Engineering Research

In the field of tissue engineering, microparticles and scaffolds are being utilized to create environments that support tissue regeneration, with dexamethasone often incorporated to modulate cellular responses.

Microparticles: Biodegradable microparticles, often made of polymers like PLGA, can serve as vehicles for the controlled release of dexamethasone. mdpi.comaccscience.com These microparticles can be injected directly into a target site or incorporated into larger tissue engineering constructs. mdpi.com Research has shown that dexamethasone-releasing microspheres can support chondrogenesis and the maintenance of mature cartilage tissue. mdpi.com In one study, dexamethasone-loaded PLGA porous microspheres were used as a bioink for 3D bioprinting, demonstrating the ability to promote the regeneration of engineered cartilage. accscience.com Another study developed injectable hydrogels containing dexamethasone-loaded microspheres for bone regeneration, showing long-term controlled release. acs.org

Scaffolds: Scaffolds provide a three-dimensional structure for cells to attach, proliferate, and differentiate, mimicking the natural extracellular matrix. uminho.pt Dexamethasone can be incorporated into these scaffolds to direct the differentiation of stem cells, particularly towards an osteogenic lineage for bone tissue engineering. uminho.ptresearchgate.net For instance, composite scaffolds of starch and poly(L-lactic acid) loaded with dexamethasone have been prepared using a supercritical phase inversion technique. uminho.pt The presence of dexamethasone in these scaffolds did not negatively affect their porous structure. uminho.pt Similarly, 3D-printed hybrid scaffolds composed of polycaprolactone-nanohydroxyapatite and alginate-gelatin have been loaded with dexamethasone to enhance the osteogenic differentiation of mesenchymal stem cells. nih.gov

Table 3: Dexamethasone in Microparticle and Scaffold-Based Systems for Tissue Engineering

Delivery System Material Examples Research Application Key Preclinical/Conceptual Findings
Microparticles PLGA, Hyaluronic Acid. mdpi.comnih.gov Cartilage and bone regeneration, sciatic nerve repair. accscience.comacs.orgnih.gov Sustained release of dexamethasone promotes chondrogenesis and osteogenesis. mdpi.comacs.org Can be used as a 3D-bioprinting bioink. accscience.com
Scaffolds Starch/PLLA, Chitosan, PCL/nHA/Alginate-Gelatin. nih.govuminho.ptresearchgate.net Bone and neural tissue engineering. uminho.ptnih.gov Directs stem cell differentiation towards osteogenic lineage. nih.govuminho.pt Can be combined with other bioactive molecules for enhanced effect. nih.gov

Hydrogel and Fiber-Based Matrices for Sustained Release Studies

Hydrogels and fiber-based matrices are soft materials being investigated for their ability to provide sustained, localized delivery of dexamethasone.

Hydrogels: These are three-dimensional, water-swollen polymer networks that can be designed to be injectable and biodegradable. dovepress.comacs.org Dexamethasone can be loaded into hydrogels for sustained release to treat various conditions. For example, a silk-polyethylene glycol hydrogel loaded with a lipid-soluble form of dexamethasone showed sustained release for over 144 hours in vitro and 21 days in vivo. dovepress.com Another study developed a self-healing, thermosensitive hydrogel that could release dexamethasone for over 430 days. acs.org In the context of orbital inflammation, a supramolecular hydrogel was shown to provide a slow and continuous release of dexamethasone over seven days. researchgate.net

Fiber-Based Matrices: Electrospinning is a common technique used to produce nanofiber matrices that can be loaded with drugs. dovepress.com These matrices have a high surface-area-to-volume ratio, which can be advantageous for drug delivery. Bioactive nanofiber matrices incorporating dexamethasone have been shown to promote the odontogenic differentiation of human dental pulp stem cells. dovepress.com A comparative study of dexamethasone and betamethasone (B1666872) loaded into PLA electrospun fibers demonstrated a sustained release profile, with an initial burst release followed by continuous release over 168 hours. researchgate.net

Conceptualizing Dexamethasone as a Vector in Gene Delivery Research

Conceptually, dexamethasone is also being explored for its potential role in enhancing gene delivery. It is known to have effects on nuclear pore complexes and can influence transgene expression. dovepress.com

Research has shown that dexamethasone can transiently increase the expression of genes delivered by adeno-associated virus (AAV) vectors, particularly in the liver. news-medical.netnih.gov This effect was observed even when dexamethasone was administered at a late time point after the initial AAV transduction. news-medical.net The proposed mechanism involves the binding of dexamethasone to the glucocorticoid receptor in the cytosol, which may then facilitate the nuclear entry of the gene vector. dovepress.com

In the context of non-viral gene delivery, a lipid containing dexamethasone has been synthesized and incorporated into solid lipid nanoparticles. tandfonline.com These nanoparticles, when further modified with folate for targeting, showed enhanced transfection efficiency in vivo compared to vectors without dexamethasone. tandfonline.com This suggests that dexamethasone can act as a nuclear localization signal, improving the uptake of genetic material into the cell nucleus. tandfonline.com Another study developed nanoparticles co-delivering a gene and dexamethasone, which resulted in slightly higher gene expression levels compared to a standard transfection reagent and also provided an anti-inflammatory effect. dovepress.com

Interactions of Dexamethasone with Other Molecular Entities in Preclinical Studies

Synergistic and Antagonistic Molecular Interactions with Co-Administered Agents

Preclinical studies have demonstrated that dexamethasone (B1670325) can act synergistically or antagonistically with other therapeutic agents, leading to enhanced efficacy or altered cellular responses.

Selinexor (B610770): The combination of dexamethasone and selinexor, an inhibitor of exportin-1 (XPO1), has shown marked synergy in preclinical models of multiple myeloma and acute lymphoblastic leukemia. nih.govaacrjournals.orgkaryopharm.com Mechanistically, selinexor can induce the expression of the glucocorticoid receptor (GR) and, when combined with dexamethasone, enhances GR transcriptional activity. nih.gov This synergistic interaction leads to the inhibition of the mTOR pathway, which is crucial for cancer cell survival, and promotes cell death in multiple myeloma cells. nih.gov In animal models, the combination of selinexor and dexamethasone resulted in a significant reduction in tumor growth compared to either agent alone. nih.gov

Asparaginase (B612624): The interaction between dexamethasone and asparaginase in the context of acute lymphoblastic leukemia (ALL) is complex and appears to be schedule-dependent. Preclinical studies have shown that when dexamethasone is administered discontinuously, it synergizes with asparaginase to enhance its anti-leukemic effects. nih.govresearchgate.net This combination has been shown to be more effective at reducing leukemic involvement in the bone marrow than the additive effect of each drug individually. researchgate.net However, it has also been noted that asparaginase can influence dexamethasone's pharmacokinetics. For instance, asparaginase-induced hypoalbuminemia has been associated with lower dexamethasone clearance, leading to increased exposure to dexamethasone. nih.govascopubs.org Conversely, the development of anti-asparaginase antibodies can lead to higher dexamethasone clearance. nih.gov

Interactive Data Table: Synergistic and Antagonistic Interactions of Dexamethasone

Co-Administered AgentCancer TypeInteraction TypeKey Preclinical FindingsReferences
SelinexorMultiple MyelomaSynergisticEnhanced GR transcriptional activity, inhibited mTOR pathway, and promoted cell death. nih.govkaryopharm.com
SelinexorAcute Lymphoblastic LeukemiaSynergisticEnhanced dexamethasone activity, leading to increased apoptosis and inhibition of E2F-mediated transcription. aacrjournals.org
AsparaginaseAcute Lymphoblastic LeukemiaSynergistic (with discontinuous dexamethasone)Improved antileukemic efficacy without a corresponding increase in osteonecrosis. nih.govresearchgate.net
AsparaginaseAcute Lymphoblastic LeukemiaAntagonistic (pharmacokinetic)Asparaginase can alter dexamethasone clearance, impacting its systemic exposure. nih.govascopubs.org
LEE011 (CDK4/6 inhibitor)T-cell Acute Lymphoblastic LeukemiaSynergisticThe combination prolonged survival in orthotopic mouse models. aacrjournals.org
SelumetinibRAS pathway-mutated Acute Lymphoblastic LeukemiaSynergisticThe combination showed pronounced drug synergism in both in vitro and in vivo models. haematologica.org
TramadolMurine model of acute visceral painSynergisticThe combination demonstrated a strong synergistic effect in reducing pain. researchgate.net

Mechanistic Basis of Drug-Drug Interactions at the Enzyme and Receptor Levels

Dexamethasone is a known substrate and inducer of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of numerous drugs. nih.govencyclopedia.pubnih.gov This interaction forms a significant basis for many of its drug-drug interactions.

The induction of CYP3A4 by dexamethasone is mediated through its binding to nuclear receptors, primarily the Pregnane (B1235032) X receptor (PXR) and the glucocorticoid receptor (GR). nih.govencyclopedia.pub At higher concentrations, dexamethasone directly binds to and activates PXR, leading to a significant induction of CYP3A4. researchgate.net At lower, more physiological concentrations, the induction is primarily a GR-dependent transactivation of PXR. researchgate.net This induction can affect not only the metabolism of co-administered drugs but also the clearance of dexamethasone itself, a phenomenon known as auto-induction. nih.gov

In preclinical rat models, dexamethasone treatment has been shown to increase the expression and activity of CYP3A4 in the liver and small intestine by up to 10- to 14-fold. nih.gov This induction can lead to decreased oral bioavailability of other drugs that are CYP3A4 substrates, such as cyclosporine. nih.gov

Beyond CYP3A4, dexamethasone also interacts with drug transporters like P-glycoprotein (P-gp). nih.govencyclopedia.pub Preclinical studies in rats have demonstrated that dexamethasone can increase the expression of intestinal P-gp, which can further contribute to altered drug absorption and disposition. nih.gov

Dexamethasone's Modulation of Cellular Adhesion to Extracellular Matrix

Preclinical research has revealed that dexamethasone can significantly modulate the adhesion of cells to the extracellular matrix (ECM), a process with implications for cancer cell biology.

In human ovarian cancer cell lines, treatment with dexamethasone has been found to increase their adhesion to the ECM. nih.govbioscientifica.combioscientifica.com This enhanced adhesion was associated with increased protein levels of adhesion molecules, specifically integrins β1, α4, and α5. nih.govbioscientifica.com The use of a neutralizing antibody against integrin β1 was able to prevent the dexamethasone-induced adhesion. nih.govbioscientifica.com This suggests that the pro-adhesive effects of dexamethasone in this context are mediated, at least in part, through the upregulation of integrin signaling.

Furthermore, dexamethasone has been shown to have synergistic pro-adhesion effects with transforming growth factor-beta1 (TGF-β1). nih.govbioscientifica.com Dexamethasone can up-regulate the expression of the TGF-β receptor type II, thereby enhancing the responsiveness of cancer cells to TGF-β1 and further promoting cell adhesion. nih.govbioscientifica.com

In pancreatic cancer cell models, dexamethasone has also been shown to promote cell adhesion, migration, and invasion. jst.go.jp This effect was linked to the upregulation of mucin 1 (MUC1), a transmembrane glycoprotein (B1211001) that interacts with ECM components. jst.go.jp

Conversely, in other contexts, dexamethasone has been shown to have anti-adhesive effects. In a model of irradiated brain microvasculature, dexamethasone administration significantly reduced leukocyte adhesion to the vessel wall by down-regulating the expression of adhesion molecules such as ICAM-1, E-selectin, and P-selectin. allenpress.com

Interactive Data Table: Dexamethasone's Effect on Cellular Adhesion

Cell TypeEffect on AdhesionKey Molecular ChangesReferences
Human Ovarian Cancer CellsIncreasedUpregulation of integrins β1, α4, and α5; enhanced TGF-β1 signaling. nih.govbioscientifica.combioscientifica.com
Pancreatic Cancer CellsIncreasedUpregulation of mucin 1 (MUC1). jst.go.jp
Leukocytes (in irradiated brain microvasculature)DecreasedDownregulation of ICAM-1, E-selectin, and P-selectin. allenpress.com
Follicular Thyroid Carcinoma CellsDecreased (in RPM-grown cells)Reduced production of fibronectin, collagen I/IV, and laminin. mdpi.com

Emerging Research Frontiers and Future Directions for Dexamethasone Studies

Development of Novel Dexamethasone (B1670325) Analogues with Enhanced Specificity

A significant frontier in glucocorticoid research is the development of novel dexamethasone analogues and conjugates designed to improve tissue specificity and therapeutic indices. The goal is to create molecules that deliver the anti-inflammatory benefits of dexamethasone directly to target sites, thereby reducing the systemic side effects associated with long-term use. nih.govnih.gov

One promising strategy involves conjugating dexamethasone to polymeric carriers. For instance, a novel system using an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer has been developed. nih.gov This conjugate employs a pH-sensitive hydrazone bond to link dexamethasone to the polymer. nih.gov The rationale is that the acidic microenvironment of inflamed tissues, such as in rheumatoid arthritis, will cleave the bond and release the active drug locally. nih.gov This approach has demonstrated selective accumulation in inflamed joints in animal models, suggesting a potential for enhanced efficacy and reduced systemic exposure. nih.gov

In silico studies have also become a crucial tool for designing and evaluating new derivatives. Research prompted by the COVID-19 pandemic explored various dexamethasone analogues and derivatives for their potential against SARS-CoV-2. tandfonline.combenthamdirect.comresearchgate.net Computational approaches, including molecular docking, have been used to screen molecules like Icomethasone, Betnesol, Flumethasone, and Triamcinolone, which share the core pharmacophore of dexamethasone. benthamdirect.comresearchgate.net These studies aim to identify derivatives with improved binding affinity to viral or host targets. tandfonline.combenthamdirect.com For example, one computational study identified Dexamethasone-17-acetate as having a potentially better pharmacological response than the parent compound against certain inflammatory targets. researchgate.net

Furthermore, research into reversing dexamethasone resistance in cancers like T-cell acute lymphoblastic leukemia has led to the discovery of small molecules that, when combined with dexamethasone, enhance its cytotoxic effects. acs.org Subsequent structure-activity relationship (SAR) studies on these molecules have generated derivatives with increased potency, suggesting that further chemical modifications could maximize specificity and overcome resistance. acs.org

Table 1: Examples of Dexamethasone Analogues and Conjugates in Research

Analogue/Conjugate Development Approach Key Feature/Goal Research Context Citation
Dexamethasone-HPMA copolymer conjugate (P-Dex) Polymer conjugation pH-sensitive release in acidic (inflamed) environments Rheumatoid Arthritis nih.gov
Dexamethasone-17-acetate In silico screening and molecular docking Potentially enhanced binding affinity and pharmacological response COVID-19 Inflammatory Targets researchgate.net
Icomethasone, Flumethasone, Triamcinolone Structural modification and in silico analysis Share dexamethasone pharmacophore; screened for antiviral activity COVID-19 benthamdirect.com
Analogues J9A and J9B Structure-activity relationship (SAR) studies Increased potency in reversing dexamethasone resistance T-cell Acute Lymphoblastic Leukemia acs.org
Dexamethasone plus Somatostatin-analog Combination therapy Target bone metastasis microenvironment Castration-resistant Prostate Cancer iiarjournals.org

Deeper Understanding of Dexamethasone's Tissue-Specific and Cell-Specific Responses

The biological effects of dexamethasone are highly dependent on the context of the specific tissue and cell type. bioscientifica.com A major area of ongoing research is to dissect these differential responses to better predict therapeutic outcomes and understand side effects. Glucocorticoids can induce either cell survival or apoptosis (programmed cell death) depending on the cellular environment. mdpi.com

In immunology, dexamethasone demonstrates varied effects on immune cell populations. For instance, in severe COVID-19, dexamethasone treatment was associated with the emergence of immature neutrophils expressing immunosuppressive molecules and a reduction in interferon-active neutrophils. nih.gov Studies on human mesenchymal stem cells (hMSCs) from different tissue sources (bone marrow, adipose tissue, dental pulp, umbilical cord) show that dexamethasone can enhance their immunomodulatory properties, but the response varies. researchgate.netresearchgate.netnih.gov Umbilical cord and dental pulp-derived MSCs showed enhanced immunosuppression compared to those from bone marrow and adipose tissue after dexamethasone pre-conditioning. researchgate.net

The impact on bone and fat metabolism is another critical area of tissue-specific action. In bone, glucocorticoids can induce apoptosis in osteoblasts (bone-forming cells) while potentially increasing the survival of osteoclasts (bone-resorbing cells), contributing to bone loss. mdpi.com However, in vitro, dexamethasone is frequently used to induce the differentiation of mesenchymal stem cells into osteoblasts. nih.govfrontiersin.org In adipose tissue, dexamethasone's effects on gene expression differ significantly between visceral (omental) and subcutaneous depots. plos.org Gene set enrichment analysis shows that while dexamethasone regulates metabolic and inflammatory pathways in both types of fat tissue, the magnitude and sensitivity of these responses can differ, potentially explaining the link between glucocorticoids and visceral fat accumulation. plos.org

Even within a single tissue, cell-specific responses are evident. In the eye's trabecular meshwork (TM), a key tissue for regulating intraocular pressure, the induction of the protein myocilin by dexamethasone appears to be a tissue-specific response not seen in other cell types like endothelial or muscle cells. arvojournals.org This specificity is crucial for understanding glucocorticoid-induced glaucoma. arvojournals.org Similarly, in the liver, dexamethasone has been shown to inhibit the spontaneous apoptosis of hepatocytes by altering the expression of pro- and anti-apoptotic proteins. mdpi.com

Table 2: Tissue- and Cell-Specific Responses to Dexamethasone

Tissue/Cell Type Observed Effect of Dexamethasone Research Finding Citation
Neutrophils (Severe COVID-19) Modulation of cell populations Induces immature neutrophils with immunosuppressive genes; reduces interferon-active neutrophils. nih.gov
Mesenchymal Stem Cells (MSCs) Enhanced immunomodulation Upregulates immunomodulatory molecules; response varies by tissue source (e.g., umbilical cord vs. bone marrow). researchgate.netresearchgate.netnih.gov
Osteoblasts / Osteoclasts Pro-apoptotic / Pro-survival Induces apoptosis in osteoblasts; may increase survival of osteoclasts, impacting bone health. mdpi.com
Adipose Tissue (Omental vs. Subcutaneous) Differential gene expression Regulates metabolic and inflammatory pathways differently in visceral versus subcutaneous fat. plos.org
Hepatocytes (Liver) Anti-apoptotic Inhibits spontaneous apoptosis in culture by modulating Bcl-2 family proteins. mdpi.com
Trabecular Meshwork (Eye) Specific gene induction Induces myocilin expression, a response not observed in several other cell types. arvojournals.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To achieve a holistic understanding of dexamethasone's action, researchers are increasingly turning to multi-omics approaches. embopress.org This involves integrating data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite levels) to build a comprehensive picture of the drug's impact on cellular function. remedypublications.commdpi.com Combining these datasets allows for the identification of complex regulatory networks and causal pathways that would be missed by studying a single omic layer alone. embopress.org

In cancer research, multi-omics analysis has been used to explore the landscape of dexamethasone-responsive genes across various cancer types. nih.gov By integrating data on the transcriptome, mutations, copy number variations, and methylation, studies have linked dexamethasone response to the tumor microenvironment and infiltrating immune cells. nih.gov In multiple myeloma, generating bulk and single-cell multi-omics data has helped to map the genomic response to dexamethasone, revealing how it alters enhancer activity and chromatin loops to regulate gene expression. life-science-alliance.org

The study of glucocorticoid receptor (GR) function has also benefited greatly from this integrated approach. Researchers have combined transcriptome and methylome (DNA methylation) data to identify how genetic variations influence the cellular response to dexamethasone. medrxiv.org This has revealed a multi-omics signature associated with GR-induced responses in blood cells. medrxiv.org Other studies have integrated ChIP-seq (to map protein-DNA interactions), RNA-seq, and metabolomics to understand how the GR orchestrates metabolic rhythms in the liver, demonstrating that many oscillating genes depend on GR for their rhythmicity. tum.de

During the COVID-19 pandemic, multi-omics was employed to understand the effects of dexamethasone treatment. mdpi.com One study combined proteomics and metabolomics to analyze patient samples, finding that glucocorticoid treatment influenced pathways related to neutrophil and platelet degranulation, which are key processes in COVID-19 pathogenesis. mdpi.com These integrated analyses provide a systems-level view of both the disease and the drug's mechanism of action. nih.gov

Advanced Computational Modeling and Simulations of Dexamethasone Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating how dexamethasone interacts with its biological targets at an atomic level. researchgate.netmdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations allow researchers to predict and analyze the binding of dexamethasone to proteins, providing insights that can guide drug development. nih.govresearchgate.net

Molecular docking is used to predict the preferred orientation and binding affinity of a ligand (like dexamethasone) when it binds to a target protein. semanticscholar.org This has been widely applied in the context of COVID-19 to study how dexamethasone might interact with SARS-CoV-2 proteins, such as the main protease (Mpro). nih.govsemanticscholar.org These studies often compare the binding energy of dexamethasone to that of other drugs, helping to form hypotheses about its mechanism of action. semanticscholar.org For instance, some docking studies predicted that dexamethasone binds with high affinity to the active site of the SARS-CoV-2 Mpro. semanticscholar.org

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the drug-target complex. nih.govresearchgate.net Studies have used MD simulations of up to 100 nanoseconds to analyze the stability of dexamethasone when bound to viral or host cell receptors, such as the glucocorticoid receptor. tandfonline.comnih.govresearchgate.net These simulations help to confirm the stability of binding interactions predicted by docking and provide a more detailed understanding of the forces, such as hydrogen bonds and van der Waals interactions, that hold the complex together. mdpi.com

These computational methods are not limited to viral targets. They are also used to study the inclusion of dexamethasone into drug delivery systems, such as cyclodextrins, to improve its solubility and bioavailability. mdpi.com Density functional theory (DFT) is another computational tool employed to investigate the energetic and structural properties of these host-guest complexes. mdpi.com

Investigating Dexamethasone's Role in Modulating Cellular Plasticity

Cellular plasticity, the ability of a cell to change its phenotype in response to external cues, is a fundamental biological process that dexamethasone can potently modulate. A key area of this research is in the field of stem cell biology, particularly with mesenchymal stem cells (MSCs). Dexamethasone is a well-established and widely used component of culture media to induce the differentiation of MSCs into various specialized cell lineages, including osteoblasts (bone), adipocytes (fat), and chondrocytes (cartilage). frontiersin.orgeur.nlhellobio.com

Studies have shown that dexamethasone promotes osteogenic differentiation by regulating key transcription factors like RUNX2. mdpi.com For example, in cultures of osteoblast-like cells from human alveolar bone, dexamethasone was found to decrease cell proliferation while increasing markers of differentiation, such as alkaline phosphatase activity and matrix mineralization. nih.gov However, its role can be complex; in mouse bone marrow stromal cells, adding dexamethasone to an osteogenic medium was found to strongly induce the differentiation of adipocytes as well, suggesting it can support co-differentiation of both lineages. eur.nl

Beyond stem cell differentiation, dexamethasone also influences the plasticity of cells within the nervous system. Research indicates that it can change the plasticity of neurons, astrocytes, and astroglia. techscience.com It has also been shown to affect the process of myelination, which is critical for proper nerve function. techscience.com For example, dexamethasone administration has been found to suppress the expression of genes related to glial functions, including myelination. techscience.com Recent studies have also explored how the glucocorticoid receptor in oligodendrocyte precursor cells (OPCs), a type of glial cell, is crucial for modulating the plasticity of the adult hippocampal network, particularly in response to stress. biorxiv.org This highlights a non-canonical, myelination-independent role for glucocorticoid signaling in OPCs in modulating neuronal network excitability. biorxiv.org

Q & A

Q. What statistical approaches are recommended for resolving contradictions in clinical trial data on dexamethasone’s efficacy in sepsis management?

  • Methodological Answer : Apply meta-regression to adjust for confounding variables (e.g., patient comorbidities, dosing regimens). Stratify analyses by disease severity (e.g., SOFA scores) and assess heterogeneity via I² statistics. Sensitivity analyses should exclude outlier studies to test robustness . Pre-register hypotheses to minimize retrospective bias .

Q. How should researchers address variability in dexamethasone pharmacokinetics across demographic subgroups (e.g., pediatric vs. geriatric populations)?

  • Methodological Answer : Conduct population pharmacokinetic (PopPK) modeling with covariates like age, renal function, and genetic polymorphisms (e.g., CYP3A4/5 variants). Use nonlinear mixed-effects modeling (NONMEM) to identify dose adjustments. Validate findings with bootstrap resampling .

Advanced Research Questions

Q. What molecular docking strategies can elucidate dexamethasone’s interaction with non-canonical targets (e.g., SARS-CoV-2 main protease)?

  • Methodological Answer : Perform in silico docking simulations (e.g., AutoDock Vina) using resolved protein structures (PDB ID: 6LU7). Validate binding affinity via molecular dynamics (MD) simulations (e.g., GROMACS) over 100-ns trajectories. Compare results with experimental data (e.g., surface plasmon resonance) to resolve discrepancies .

Q. How can systematic reviews reconcile conflicting evidence on dexamethasone’s long-term neurocognitive effects in oncology patients?

  • Methodological Answer : Follow PRISMA guidelines for literature screening and risk-of-bias assessment (e.g., ROBINS-I). Stratify outcomes by exposure duration (>6 months vs. acute use) and employ GRADE criteria to evaluate evidence certainty. Use funnel plots to detect publication bias .

Q. What in vitro models best replicate the tumor microenvironment to study dexamethasone’s role in chemotherapy resistance?

  • Methodological Answer : Co-culture cancer cells with stromal fibroblasts in 3D spheroid models. Measure dexamethasone’s impact on drug efflux pumps (e.g., P-glycoprotein) via flow cytometry. Include hypoxic conditions (1% O₂) to mimic tumor niches .

Methodological Considerations

Q. How should researchers design dose-escalation studies for dexamethasone in novel applications (e.g., autoimmune encephalitis)?

  • Methodological Answer : Use adaptive Phase I/II designs (e.g., BOIN or CRM) to minimize patient exposure to subtherapeutic/toxic doses. Incorporate pharmacodynamic biomarkers (e.g., IL-6 suppression) alongside safety endpoints .

Q. What protocols ensure reproducibility in dexamethasone-induced gene expression studies?

  • Methodological Answer : Standardize cell passage numbers, serum starvation times, and glucocorticoid receptor (GR) knockdown controls. Use RNA-seq with spike-in controls (e.g., ERCC) to normalize batch effects. Deposit raw data in public repositories (e.g., GEO) .

Data Analysis & Reporting

Q. How can researchers mitigate bias in retrospective analyses of dexamethasone use in COVID-19 cohorts?

  • Methodological Answer : Apply propensity score matching to balance baseline characteristics (e.g., comorbidities, steroid timing). Use inverse probability weighting to adjust for immortal time bias. Pre-specify outcomes to avoid HARKing (Hypothesizing After Results are Known) .

Q. What are best practices for integrating dexamethasone pharmacogenomics data into clinical guidelines?

  • Methodological Answer : Conduct genome-wide association studies (GWAS) to identify SNPs linked to adverse effects (e.g., hyperglycemia). Validate findings in multi-ethnic cohorts and use Delphi consensus methods to translate results into dosing algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.